Isavuconazole-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOUSQFMYRUQK-KUXFOAEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Isavuconazole-D4 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isavuconazole (B1672201) is a broad-spectrum triazole antifungal agent pivotal in the treatment of invasive fungal infections. For robust research and therapeutic drug monitoring, accurate quantification of isavuconazole in biological matrices is essential. This technical guide delves into the primary application of Isavuconazole-D4, a deuterated analog of isavuconazole, as an internal standard in bioanalytical methodologies. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in pharmacokinetic and toxicokinetic studies. This document provides a comprehensive overview of the principles behind its use, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of key quantitative data.
Introduction to Isavuconazole and the Need for an Internal Standard
Isavuconazole is the active moiety of the prodrug isavuconazonium (B1236616) sulfate (B86663) and is utilized in the treatment of invasive aspergillosis and mucormycosis.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] This disruption leads to the accumulation of toxic methylated sterols, compromising the integrity and function of the cell membrane and ultimately resulting in fungal cell death.[3]
The clinical efficacy and safety of isavuconazole are correlated with its plasma concentrations, necessitating therapeutic drug monitoring (TDM) in certain patient populations.[5] Furthermore, in drug development and research, understanding the pharmacokinetic profile of isavuconazole is crucial. These applications demand highly accurate and precise bioanalytical methods for its quantification in complex biological matrices like plasma and serum.
Analytical techniques, particularly LC-MS/MS, are susceptible to variations that can affect the accuracy of quantification. These variations can arise from sample preparation inconsistencies, matrix effects (whereby components of the biological matrix interfere with the ionization of the analyte), and fluctuations in instrument performance. To correct for these potential errors, a suitable internal standard (IS) is employed.
This compound: The Ideal Internal Standard
The primary and critical use of this compound in research is as an internal standard for the quantitative analysis of isavuconazole.[6][7] this compound is a stable isotope-labeled (SIL) version of isavuconazole where four hydrogen atoms have been replaced by deuterium (B1214612) atoms.
The utility of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound co-elutes with isavuconazole during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguishable from the unlabeled drug by its higher mass-to-charge ratio (m/z). By adding a known amount of this compound to every sample, calibrator, and quality control sample, any variability during the analytical process will affect both the analyte and the internal standard to the same extent. The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby normalizing for variations and ensuring high precision and accuracy.
Quantitative Data and Physicochemical Properties
The following tables summarize key quantitative data for isavuconazole and its deuterated internal standard, as well as typical parameters for their analysis.
| Compound | Molecular Formula | Formula Weight ( g/mol ) |
| Isavuconazole | C₂₂H₁₇F₂N₅OS | 437.5 |
| This compound | C₂₂H₁₃D₄F₂N₅OS | 441.5 |
Table 1: Physicochemical Properties of Isavuconazole and this compound.
| Parameter | Isavuconazole | This compound | Reference |
| Precursor Ion (m/z) | 438.1 | 442.1 | [3] |
| Product Ion (Quantifier) (m/z) | 214.9 | 218.9 | [3] |
| Product Ion (Qualifier) (m/z) | 368.9 | 372.9 | [3] |
Table 2: Typical Mass Spectrometry Multiple Reaction Monitoring (MRM) Transitions.
| Linearity Range | Precision (%CV) | Accuracy/Recovery (%) | Matrix | Reference |
| 0.2 - 12.8 mg/L | Within-run: 1.4-2.9%, Between-run: 1.5-3.0% | 93.9 - 102.7% | Serum | [3] |
| 25 - 2500 ng/mL | - | - | Rat Plasma | [1] |
| 0.25 - 10 µg/mL | Intra-assay: < 3.53%, Inter-assay: < 6.38% | > 100% | Plasma |
Table 3: Summary of Validation Parameters from Published LC-MS/MS Methods.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of isavuconazole in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.[3]
Materials and Reagents
-
Isavuconazole reference standard
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the isavuconazole reference standard in methanol.
-
Isavuconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
To 20 µL of plasma in each tube, add 100 µL of the internal standard working solution in ice-cold methanol.
-
Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 24,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Dilute the supernatant (e.g., tenfold) with an initial mobile phase-like solution (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a Luna Phenyl-Hexyl (50 x 2.1 mm, 5 µm) or an ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[1][3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient is typically employed to ensure good separation from matrix components. An example gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-4.0 min: Return to 5% B
-
4.0-5.0 min: Column re-equilibration
-
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters: These should be optimized for the specific instrument but may include:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-500°C
-
Gas Flows (Nebulizer, Desolvation): Optimized for best signal.
-
-
Collision Energy: This will need to be optimized for each transition but will likely be in the range of 15-35 eV.
Visualizations of Key Processes
The following diagrams illustrate the experimental workflow and the metabolic context of isavuconazole.
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 2. researchgate.net [researchgate.net]
- 3. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled Isavuconazonium Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Laboratory Applications of Isavuconazole-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and laboratory applications of Isavuconazole-D4. This compound is the deuterated form of isavuconazole (B1672201), a broad-spectrum triazole antifungal agent.[1][2] It is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of isavuconazole in biological matrices.[1][3] This guide details commercially available sources of this compound, its chemical and physical properties, and a detailed experimental protocol for its use in a clinical research setting.
Commercial Suppliers of this compound
A number of chemical suppliers provide this compound for laboratory and research purposes. The following table summarizes the key information for some of the prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Formats |
| Cayman Chemical | This compound | 1346598-58-0 | C₂₂H₁₃D₄F₂N₅OS | 441.5 | ≥99% deuterated forms (d₁-d₄) | 1 mg solid |
| Cerilliant | This compound | 1346598-58-0 | C₂₂H₁₃D₄F₂N₅OS | 441.5 | Not specified | 1 mg/mL in Acetonitrile (B52724) |
| Simson Pharma Limited | Isavuconazole D4 | 1346598-58-0 | C₂₂H₁₃D₄F₂N₅OS | 441.49 | Not specified | In stock |
| Sussex Research Laboratories Inc. | This compound | 1346598-58-0 | C₂₂H₁₃D₄F₂N₅OS | 441.49 | >95% (HPLC), >95% Isotopic Enrichment | 1 mg, 5 mg, 10 mg solid |
| Achemtek | Isavuconazole D4 | 1346598-58-0 | C₂₂H₁₃D₄F₂N₅OS | 441.5 | 98+% | Not specified |
| Bertin Bioreagent (distributor for Cayman) | This compound | 1346598-58-0 | C₂₂H₁₃D₄F₂N₅OS | Not specified | Not specified | 1 mg |
| MedchemExpress | This compound (BAL-4815-d4) | Not specified | Not specified | Not specified | Not specified | Not specified |
Chemical and Physical Properties
This compound shares the same core structure as isavuconazole, with four deuterium (B1214612) atoms incorporated into the molecule. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the non-labeled drug in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 4-(2-((2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile-2,3,5,6-d₄[1] |
| CAS Number | 1346598-58-0[1] |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS[1] |
| Molecular Weight | 441.5 g/mol [1] |
| Solubility | Soluble in Acetonitrile[1] |
| Storage Conditions | -20°C[4] |
Mechanism of Action of Isavuconazole
Isavuconazole, the non-deuterated parent compound, exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][5] Ergosterol is an essential component of the fungal cell membrane.[5] Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[5]
Mechanism of action of isavuconazole.
Experimental Protocol: Quantification of Isavuconazole in Serum using LC-MS/MS
The following protocol is adapted from a study by Wicha et al. (2021) and describes a validated method for the quantification of isavuconazole in human serum using this compound as an internal standard.[3]
1. Materials and Reagents:
-
Isavuconazole and this compound reference standards
-
Methanol (B129727) (ice-cold)
-
Acetonitrile (ACN)
-
Drug-free human serum
-
Calibrators and quality control (QC) samples
2. Sample Preparation:
-
To 20 µL of serum sample (calibrator, QC, or unknown), add 100 µL of ice-cold methanol containing the internal standard (this compound) at a concentration of 1 mg/L.[3]
-
Vortex the mixture.
-
Centrifuge at 24,000 x g for 5 minutes.[3]
-
Dilute the clear supernatant tenfold with 5% acetonitrile in water.[3]
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: Ultimate 3000 chromatography system (Thermo Fisher Scientific)[3]
-
MS System: Voyager TSQ Quantum triple quadrupole instrument (Thermo Fisher Scientific)[3]
-
Trapping Column: POROS R1 20, 2.1 × 30 mm (Thermo Fisher Scientific)[3]
-
Mobile Phase 1: 5:95 (v/v) acetonitrile/water[3]
-
Injection Volume: 10 µL[3]
4. Mass Spectrometry Parameters:
-
Isavuconazole Transitions:
-
This compound Transitions:
5. Calibration and Quantification:
-
The method was reported to be linear over a concentration range of 0.2 to 12.8 mg/L.[3]
-
The coefficient of determination (r²) was consistently greater than 0.999.[3]
Workflow for isavuconazole quantification.
This guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications and troubleshooting, it is recommended to consult the technical documentation provided by the respective suppliers and relevant scientific literature.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussex-research.com [sussex-research.com]
- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Isavuconazole-D4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Isavuconazole-D4. The information presented herein is critical for ensuring the integrity of the compound in research and development settings, particularly when used as an internal standard for the quantification of isavuconazole (B1672201) by GC- or LC-MS.
Overview of this compound
This compound is the deuterated analog of isavuconazole, a broad-spectrum triazole antifungal agent. It is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies to ensure accurate quantification of the active pharmaceutical ingredient. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, allowing for clear differentiation from the non-labeled drug.
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is crucial to prevent degradation and ensure the accuracy of experimental results. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | ≥ 4 years | Keep container tightly sealed. |
| Shipping | Room Temperature | Short-term | May vary for international shipping. |
Data compiled from multiple supplier recommendations.
Table 2: Storage Conditions for this compound Solutions
| Solvent | Temperature | Duration | Notes |
| Acetonitrile (B52724) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| Acetonitrile | -20°C | 1 month | Use newly opened DMSO if used as a solvent due to its hygroscopic nature. |
| DMSO | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month | Use newly opened DMSO due to its hygroscopic nature. |
Data compiled from multiple supplier recommendations.[1]
Stability Profile
While specific forced degradation studies on this compound are not extensively published, studies on the non-deuterated form, isavuconazole, provide valuable insights into its stability profile. The deuterium substitution is not expected to significantly alter the chemical stability under various stress conditions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes the stability of isavuconazole under various stress conditions as reported in the literature.
Table 3: Summary of Isavuconazole Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 2 mL, 1 N HCl for 2 hours | Stable |
| Alkaline Hydrolysis | 1.5 mL, 1 N NaOH for 6 hours | Significant degradation observed. |
| Oxidative | Not specified | Stable |
| Thermal | Not specified | Stable |
| Photolytic | Not specified | Stable |
Based on a stability-indicating RP-HPLC method development study for Isavuconazole.[1]
A separate study on the prodrug, isavuconazonium (B1236616) sulfate (B86663), found that it significantly degrades under alkaline hydrolytic stress, with isavuconazole being a major degradation product.[2][3][4] Four additional alkaline hydrolytic degradation products of the prodrug were also identified.
Stability in Biological Matrices
For applications in bioanalysis, the stability of this compound in biological matrices is a critical parameter. Studies on isavuconazole in human plasma and serum have demonstrated the following:
-
Room Temperature: Stable for at least 3 days.
-
Freeze-Thaw Cycles: Stable through multiple freeze-thaw cycles.
-
Long-Term Frozen Storage: Stable for at least 60 days at -20°C and for longer periods at -80°C.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of stability studies. The following sections outline typical methodologies for forced degradation studies and the development of a stability-indicating HPLC method for isavuconazole.
Forced Degradation Study Protocol
This protocol is a generalized procedure based on common practices for assessing drug stability under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of water and methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with 1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours). Neutralize the solution with 1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., in a UV chamber) for a specified duration.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as RP-HPLC, and compare the results with an unstressed control sample.
Stability-Indicating RP-HPLC Method
The following is an example of an RP-HPLC method developed for the estimation of isavuconazole, which can be adapted for this compound.
-
Column: YMC Pack C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of pH 5.5 acetate (B1210297) buffer and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 255 nm
-
Column Temperature: 25°C
-
Diluent: A mixture of water and methanol (B129727) (e.g., 20:80 v/v).
Visualizations
The following diagrams illustrate key workflows and pathways related to the stability of isavuconazole.
Conclusion
This compound is a stable compound when stored under the recommended conditions. As a solid, it should be stored at -20°C for long-term stability. Solutions of this compound should be stored at -20°C or -80°C and used within the specified timeframes to ensure their integrity. While stable under most forced degradation conditions, isavuconazole shows susceptibility to alkaline hydrolysis. Researchers should consider these stability characteristics when designing experiments and interpreting data to ensure the reliability and accuracy of their results.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structural characterization of four novel degradation products and a process impurity of isavuconazonium sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. Identification and structural characterization of four novel degradation products and a process impurity of isavuconazonium sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Isavuconazole-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole, a broad-spectrum azole antifungal agent, is a critical tool in the management of invasive fungal infections. In the realm of bioanalytical research and therapeutic drug monitoring, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of drug concentrations in biological matrices. Isavuconazole-D4, a deuterated analog of Isavuconazole, serves this essential role. The reliability of any quantitative analysis hinges on the quality of the internal standard, with isotopic purity being a critical attribute. This technical guide provides an in-depth overview of the isotopic purity of commercially available this compound, detailing supplier specifications and the analytical methodologies employed for its determination.
This compound is specifically designed for use as an internal standard in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its utility is predicated on its chemical identity being nearly identical to the analyte of interest, Isavuconazole, while having a distinct mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows for the separate detection of the analyte and the internal standard, enabling correction for variations in sample preparation and instrument response.
The isotopic purity of this compound refers to the percentage of the material that contains the desired number of deuterium atoms (in this case, four). The presence of undeuterated (d0) or partially deuterated (d1, d2, d3) species can interfere with the accurate quantification of the analyte, particularly at low concentrations. Therefore, a high degree of isotopic enrichment is a key quality parameter.
Data on Isotopic Purity of Commercial this compound
The isotopic purity of this compound is a key specification provided by commercial suppliers. While batch-specific Certificates of Analysis (CoAs) provide the most precise data, publicly available product information offers valuable insights into the expected quality of these standards. The following table summarizes the isotopic purity specifications from various commercial vendors.
| Supplier | Product Number/CAS No. | Stated Isotopic Purity/Enrichment | Analytical Method (if specified) |
| Cerilliant | I-040-1ML | Certificate of Analysis available upon request | LC/MS or GC/MS suitability mentioned[1] |
| Cayman Chemical | 1346598-58-0 | ≥99% deuterated forms (d1-d4) | Not specified |
| Simson Pharma | CAS No- 1346598-58-0 | Certificate of Analysis accompanies every compound[4] | Not specified |
| Sussex Research | SI090040 | >95% Isotopic Enrichment | HPLC for chemical purity[5] |
| Achemtek | ARD169314D4 | 98+% | Not specified |
| Santa Cruz Biotechnology | sc-484193 | Refer to Certificate of Analysis for lot specific data[6] | Not specified |
| MedchemExpress | HY-116345S | Not specified, described as deuterium labeled Isavuconazole[3] | Not specified |
| Pharmaffiliates | 1346598-58-0 | Not specified | Not specified |
| Aquigen Bio Sciences | AQ-I005368 | Supplied with comprehensive characterization data[7] | Not specified |
It is crucial for researchers to obtain the batch-specific Certificate of Analysis for the particular lot of this compound they are using to have the most accurate information on its isotopic composition.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between molecules with very small mass differences. The most common and powerful methods are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8][9]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments have the capability to measure the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the resolution of isotopic peaks that differ by the mass of a neutron. This enables the quantification of the relative abundance of the d4, d3, d2, d1, and d0 isotopologues of Isavuconazole.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Chromatographic Separation (LC-MS): While not strictly necessary for purity assessment of a single standard, liquid chromatography is often employed to separate the deuterated compound from any potential impurities before it enters the mass spectrometer. A reversed-phase C18 column is typically used with a gradient elution of mobile phases like water with formic acid and acetonitrile with formic acid.
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions of the this compound molecules.[10]
-
Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. The instrument acquires a full scan mass spectrum of the molecular ion region.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, where M is the mass of the undeuterated molecule) are measured. The isotopic purity is calculated based on the relative abundance of the peak corresponding to the fully deuterated species (d4) compared to the sum of all isotopologue peaks.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and the location of atoms within a molecule. While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of signals at specific positions, ²H (Deuterium) NMR directly detects the deuterium nuclei.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6).
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions where deuterium has been incorporated confirms the isotopic labeling. The integration of the remaining proton signals can be used to estimate the extent of deuteration.
-
²H NMR: A deuterium NMR spectrum is acquired. This provides a direct signal for the deuterium atoms in the molecule, confirming their presence and potentially their chemical environment.
-
-
Data Analysis: The isotopic enrichment can be estimated by comparing the integrals of the signals in the ¹H NMR spectrum of the deuterated compound to those of an undeuterated standard.[8] NMR analysis is particularly useful for confirming the position of the deuterium labels within the molecule.[8]
Visualizing the Workflow for Isotopic Purity Determination
The following diagram illustrates a generalized workflow for assessing the isotopic purity of a commercially available deuterated standard like this compound.
Caption: Workflow for Isotopic Purity Assessment of this compound.
Conclusion
The isotopic purity of commercially available this compound is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical methods. While vendors typically provide specifications of high isotopic enrichment, it is best practice for researchers to obtain and review the batch-specific Certificate of Analysis. The analytical techniques of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are the gold standards for independently verifying isotopic purity and confirming the structural integrity of these essential internal standards. A thorough understanding and verification of isotopic purity are fundamental to the generation of high-quality data in drug development and clinical research.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isavuconazole D4 | CAS No- 1346598-58-0 | Simson Pharma Limited [simsonpharma.com]
- 5. sussex-research.com [sussex-research.com]
- 6. scbt.com [scbt.com]
- 7. Isavuconazole D4 | CAS No: 1346598-58-0 [aquigenbio.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated internal standards (IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use to ensure the accuracy, precision, and reliability of bioanalytical data.[1][2][3] This in-depth technical guide provides a comprehensive overview of the regulatory guidelines, experimental protocols, and critical considerations for the successful implementation of deuterated internal standards in drug development.
The Regulatory Landscape: A Harmonized Preference for Isotopic Labeling
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has created a largely unified framework for the expectations of regulatory agencies like the FDA and EMA.[1][4] A central tenet of these guidelines is the preference for stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, whenever feasible. The rationale is clear: a deuterated IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This near-perfect mimicry provides the most effective compensation for analytical variability, such as matrix effects and inconsistent recovery.
While structural analogs are permissible, their use often requires more extensive validation to demonstrate their suitability, and regulatory scrutiny may be higher. The European Medicines Agency (EMA), in particular, has a strong record of favoring SIL-IS in submissions.
Core Principles for Validation of Deuterated Internal Standards
A robust validation of a bioanalytical method employing a deuterated internal standard is a non-negotiable regulatory requirement. The following sections detail the critical validation parameters and their associated acceptance criteria.
Purity and Characterization
The purity of the deuterated internal standard is paramount to prevent analytical inaccuracies. Impurities can lead to issues such as signal interference and non-linear calibration curves.
Table 1: Recommended Purity Specifications for Deuterated Internal Standards
| Parameter | Recommended Specification | Reference |
| Chemical Purity | >99% | |
| Isotopic Purity | ≥98% |
A Certificate of Analysis (CoA) from the supplier should be obtained, detailing both chemical and isotopic purity.
Crosstalk Evaluation
Crosstalk, or the interference between the analyte and the internal standard signals, must be assessed to ensure that the measurement of one is not affected by the presence of the other.
Table 2: Acceptance Criteria for Crosstalk Evaluation
| Crosstalk Direction | Acceptance Criteria | Reference |
| Analyte contribution to IS | The response in a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the IS response in a blank sample spiked with the IS at its working concentration. | |
| IS contribution to analyte | The response in a blank sample spiked with the IS at its working concentration should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). |
Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix. A deuterated internal standard is expected to co-elute with the analyte and experience the same matrix effects, thus providing effective normalization.
Table 3: Acceptance Criteria for Matrix Effect Evaluation
| Parameter | Acceptance Criteria | Reference |
| IS-Normalized Matrix Factor | The coefficient of variation (CV) across at least six different lots of the biological matrix should be ≤ 15%. |
Stability
The stability of the deuterated internal standard must be evaluated under various conditions to ensure its integrity throughout the sample lifecycle.
Table 4: Stability Assessments and Acceptance Criteria
| Stability Type | Description | Acceptance Criteria | Reference |
| Freeze-Thaw | Assess stability after multiple (typically 3) freeze-thaw cycles. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. | |
| Short-Term (Bench-Top) | Evaluate stability at room temperature for a duration mimicking sample handling. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. | |
| Long-Term | Assess stability at the intended storage temperature for an extended period. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. | |
| Stock Solution | Evaluate the stability of the IS stock solution at its storage temperature. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for the validation of a deuterated internal standard.
Protocol 1: Assessment of Purity and Crosstalk
Objective: To verify the purity of the deuterated IS and assess the potential for mutual interference between the analyte and the IS.
Methodology:
-
Purity Assessment:
-
Obtain the Certificate of Analysis (CoA) for the deuterated IS.
-
Prepare a high-concentration solution of the deuterated IS.
-
Analyze this solution using the LC-MS/MS method, monitoring the mass transition of the unlabeled analyte. The signal for the unlabeled analyte should be absent or negligible.
-
-
Crosstalk Evaluation:
-
Analyte to IS: Prepare a sample containing the analyte at the ULOQ without the IS. Analyze and monitor the IS mass transition.
-
IS to Analyte: Prepare a sample containing the IS at its working concentration without the analyte. Analyze and monitor the analyte mass transition at the LLOQ.
-
Protocol 2: Matrix Effect Evaluation
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the deuterated IS.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
For each lot, prepare two sets of samples at low and high concentrations:
-
Set A: Spike the analyte and deuterated IS into the post-extraction matrix extract.
-
Set B: Prepare the analyte and deuterated IS in a neat solution at the same concentrations.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set A by the peak area in Set B.
-
Calculate the IS-normalized MF.
-
Determine the coefficient of variation (CV) of the IS-normalized MF across all lots.
Protocol 3: Stability Assessment
Objective: To determine the stability of the deuterated IS under various storage and handling conditions.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking the analyte and deuterated IS into the biological matrix.
-
Freeze-Thaw Stability: Subject a set of QC samples to three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Leave a set of QC samples at room temperature for a predefined period that reflects the expected sample handling time.
-
Long-Term Stability: Store a set of QC samples at the intended storage temperature for a duration covering the expected sample storage time in a study.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
Visualizing Key Workflows
To further clarify the processes involved, the following diagrams illustrate the logical relationships in internal standard selection and a typical bioanalytical workflow.
Caption: Decision tree for internal standard selection in bioanalysis.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
References
Foundational Research on Isavuconazole and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole (B1672201) is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1] It is administered as a water-soluble prodrug, isavuconazonium (B1236616) sulfate (B86663), which is available in both intravenous and oral formulations.[1][2] This technical guide provides an in-depth overview of the foundational research on isavuconazole and its metabolites, focusing on its mechanism of action, pharmacokinetics, metabolism, and the experimental methodologies used in its characterization.
Mechanism of Action
Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14-alpha-demethylase (Erg11p).[2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3][4] The inhibition of Erg11p leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, such as 14-α-methylated lanosterol.[4] This disruption of the cell membrane's structure and function increases its permeability, leading to leakage of intracellular components and ultimately fungal cell death.[3] Isavuconazole's structure, which includes a side arm, allows for a strong orientation of the molecule's triazole ring to the binding pocket of the fungal CYP51 protein, contributing to its broad antifungal activity.[1][4] Mammalian demethylase enzymes are less susceptible to inhibition by isavuconazole, providing a selective action against fungal pathogens.[2][4]
Metabolism and Pharmacokinetics
Isavuconazonium sulfate, the prodrug, is rapidly hydrolyzed by esterases, primarily butylcholinesterase, in the blood and gastrointestinal tract to the active moiety, isavuconazole, and an inactive cleavage product.[2][5][6] Isavuconazole is then metabolized in the liver primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5, and to a lesser extent by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs).[2][5] No single metabolite of isavuconazole has been observed with an area under the curve (AUC) greater than 10% of the parent compound.[2][7]
The inactive cleavage product is mainly eliminated through metabolism followed by renal excretion of the metabolites, with less than 1% of the intact cleavage product being renally excreted.[2] Following intravenous administration of the radiolabeled cleavage product, 95% of the total radioactive dose was recovered in the urine.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of isavuconazole have been well-characterized in healthy volunteers and patient populations. A summary of key quantitative data is presented in the tables below.
Table 1: Pharmacokinetic Parameters of Isavuconazole in Healthy Male Volunteers (Single Oral Dose of [cyano-¹⁴C]isavuconazonium sulfate corresponding to 200 mg isavuconazole) [7]
| Parameter | Mean ± SD |
| Cmax (μg/mL) | 2.5 |
| AUC∞ (μg•h/mL) | 96.2 |
| t½ (hours) | 99.9 ± 44.6 |
| Apparent Clearance (L/h) | 2.3 ± 0.7 |
| Apparent Volume of Distribution (L) | 301.8 ± 105.7 |
Table 2: Pharmacokinetic Parameters of BAL8728 (Inactive Cleavage Product) and Isavuconazole in Healthy Male Volunteers (Single Intravenous Dose of [pyridinylmethyl-¹⁴C]isavuconazonium sulfate corresponding to 75 mg BAL8728) [7]
| Analyte | Parameter | Mean Value |
| BAL8728 | Cmax (μg/mL) | 0.7 |
| AUC_last (μg•h/mL) | 1.1 | |
| t½ (hours) | 1 | |
| Isavuconazole | Cmax (μg/mL) | 3.4 |
| AUC_last (μg•h/mL) | 43.3 | |
| t_max (hours) | 1 |
Table 3: Excretion of Radioactivity in Healthy Male Volunteers [5][7]
| Study (Radiolabel) | Route | % of Dose Recovered in Urine | % of Dose Recovered in Feces | Total Recovery (%) |
| Isavuconazole Mass Balance ([cyano-¹⁴C]) | Oral | 46.1 | 45.5 | 91.6 |
| BAL8728 Mass Balance ([pyridinylmethyl-¹⁴C]) | IV | 96.0 | 2.4 | 98.4 |
Table 4: General Pharmacokinetic Properties of Isavuconazole
| Property | Value | References |
| Absolute Bioavailability | 98% | [2][5] |
| Plasma Protein Binding | >99% (predominantly to albumin) | [2] |
| Mean Plasma Half-life | ~130 hours | [2][5] |
| Time to Peak Concentration (Oral) | 2-3 hours | [2][5] |
Experimental Protocols
The foundational research on isavuconazole and its metabolites has relied on a variety of sophisticated experimental techniques. Below are summaries of key methodologies.
Mass Balance and Metabolic Profiling Studies
Two phase 1, open-label, mass balance studies were conducted in healthy male volunteers to determine the metabolic profile and excretion of isavuconazole and its inactive cleavage product, BAL8728.[7]
-
Study Design:
-
Study 1 (Isavuconazole Mass Balance): Seven subjects received a single oral dose of [cyano-¹⁴C]isavuconazonium sulfate equivalent to 200 mg of isavuconazole.[7]
-
Study 2 (BAL8728 Mass Balance): Six subjects received a single intravenous dose of [pyridinylmethyl-¹⁴C]isavuconazonium sulfate equivalent to 75 mg of BAL8728.[7]
-
-
Sample Collection: Blood, plasma, urine, and feces were collected at various time points to measure radioactivity and concentrations of isavuconazole and its metabolites.[7]
-
Analytical Method: Metabolic profiling was performed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the parent drug and its metabolites.[7]
Pharmacokinetic Analysis in Clinical Trials
Population pharmacokinetic (PopPK) models have been developed using data from Phase 1 and Phase 3 (e.g., SECURE and VITAL) clinical trials to characterize the pharmacokinetics of isavuconazole in both healthy subjects and patients with invasive fungal infections.[8][9]
-
Modeling Approach: Non-linear mixed-effect modeling (e.g., using NONMEN® or Pmetrics software) is typically employed.[9][10] The data is often best described by a one- or two-compartment model with first-order elimination.[8][10]
-
Data Collection: Sparse plasma samples are collected from patients at various time points during treatment. For instance, trough concentrations (Cmin) are often collected just prior to the next dose.[10][11]
-
Analytical Method: Isavuconazole plasma concentrations are determined using validated methods such as high-performance liquid chromatography with diode array detection (HPLC-DAD) or ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[12][13] Sample preparation often involves protein precipitation with methanol (B129727) followed by centrifugation.[12]
References
- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics [cresemba.com]
- 6. Isavuconazonium - Wikipedia [en.wikipedia.org]
- 7. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled Isavuconazonium Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Isavuconazole in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of isavuconazole in experimental invasive pulmonary aspergillosis: implications for clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 13. Population Pharmacokinetics of Isavuconazole in Critical Care Patients with COVID-19-Associated Pulmonary Aspergillosis and Monte Carlo Simulations of High Off-Label Doses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isavuconazole in Human Plasma by LC-MS/MS using Isavuconazole-D4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isavuconazole (B1672201) in human plasma. The method utilizes Isavuconazole-D4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving isavuconazole.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2][3] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of isavuconazole is crucial to optimize efficacy and minimize potential toxicity.[4][5][6] LC-MS/MS has become the preferred method for the quantification of isavuconazole in biological matrices due to its high sensitivity, selectivity, and speed.[5][7] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of the results.[1][8]
This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of isavuconazole in human plasma using this compound.
Experimental
Materials and Reagents
-
Isavuconazole reference standard
-
This compound internal standard[1]
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile[4]
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Microcentrifuge
-
Precision pipettes and consumables
Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of isavuconazole and this compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.[9]
-
Working Solutions: Prepare intermediate working solutions of isavuconazole by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create a series of concentrations for calibration standards and quality controls. Prepare a working solution of this compound at an appropriate concentration.
-
Calibration Standards (CS): Prepare calibration standards by spiking drug-free human plasma with the isavuconazole working solutions to achieve a concentration range of 0.2 to 12.8 mg/L.[10]
-
Quality Control (QC) Samples: Prepare quality control samples at low, medium, and high concentrations in drug-free human plasma.
Sample Preparation
-
Pipette 50 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in protein precipitating solvent like methanol or acetonitrile).[4][11]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of isavuconazole and internal standard |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Data Analysis
Quantification is performed by calculating the peak area ratio of isavuconazole to this compound. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations using a weighted linear regression. The concentrations of the unknown samples are then determined from the calibration curve.
Results
Table 1: MRM Transitions for Isavuconazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isavuconazole | 438.1 | 224.1 |
| This compound | 442.1 | 224.1 |
Note: The specific product ions may vary slightly depending on the instrument and optimization.[2] A representative chromatogram shows distinct peaks for isavuconazole and its internal standard, Isavuconazole d4.[10][12]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.2 - 12.8 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | 93.9 - 102.7%[10] |
| Stability | Stable for 3 days at room temperature in serum.[10] |
The presented values are typical and may vary based on specific laboratory conditions and instrumentation.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Isavuconazole quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of isavuconazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Isavuconazole: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic drug monitoring of isavuconazole: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clpmag.com [clpmag.com]
- 9. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Isavuconazole Quantification Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of isavuconazole (B1672201) from biological matrices, primarily human plasma and serum, prior to quantitative analysis. The described methods are essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioanalytical assays.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. Therapeutic drug monitoring is crucial to ensure efficacy and avoid potential toxicity. Accurate quantification of isavuconazole concentrations relies on robust and reproducible sample preparation techniques to remove interfering substances from the biological matrix. The most common methods employed are protein precipitation, solid-phase extraction (SPE), and a combination of both.
Sample Preparation Techniques
The selection of a sample preparation method depends on the analytical technique employed (e.g., HPLC-UV, LC-MS/MS), the required sensitivity, and the sample throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often used for its simplicity and speed, particularly in clinical settings requiring fast turnaround times.[1] Acetonitrile (B52724) is a commonly used precipitating agent for isavuconazole analysis.[2][3]
Quantitative Data Summary
| Parameter | Protein Precipitation (Acetonitrile) | Reference |
| Recovery | >100% | [2] |
| 92% - 104% | ||
| 78% (for a highly protein-bound compound) | [4] | |
| Linearity Range | 0.25 - 15.0 µg/mL | |
| 0.25 - 10.0 µg/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [2] |
| Intra-assay Precision (%CV) | < 3.53% | [2] |
| Inter-assay Precision (%CV) | < 6.38% | [2] |
Experimental Protocol: Protein Precipitation with Acetonitrile
This protocol describes the protein precipitation of plasma samples using acetonitrile for the quantification of isavuconazole.
Materials:
-
Human plasma or serum samples
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated pipettes
Procedure:
-
Allow plasma/serum samples to thaw to room temperature if previously frozen.
-
Pipette 250 µL of the plasma/serum sample into a microcentrifuge tube.[2]
-
Add 400 µL of acetonitrile to the microcentrifuge tube.[2] This corresponds to a plasma to acetonitrile ratio of 1:1.6. Other protocols may use different ratios, such as 1:1 or 1:4.
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.[2]
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the analytical instrument (e.g., HPLC or LC-MS/MS system) or subjected to further processing, such as evaporation and reconstitution in the mobile phase. For one described method, 200 µL of the supernatant was mixed with 200 µL of a premix solution before a second centrifugation step.[2]
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It provides a cleaner extract compared to protein precipitation, which can lead to improved assay sensitivity and reduced matrix effects. While SPE can be performed directly, for highly protein-bound drugs like isavuconazole, a combination with protein precipitation is often more effective.
Conceptual Diagram: Solid-Phase Extraction Steps
Caption: General Steps of Solid-Phase Extraction.
Combined Protein Precipitation and Solid-Phase Extraction (PP-SPE)
This combined approach leverages the simplicity of protein precipitation to remove the bulk of proteins, followed by the high selectivity of SPE to further clean up the sample. This is particularly advantageous for isavuconazole due to its high protein binding (>99%).[5] The initial protein precipitation step helps to disrupt the drug-protein binding, allowing for better recovery during the subsequent SPE step.[5]
Quantitative Data Summary
| Parameter | Combined Protein Precipitation-SPE | Reference |
| Recovery | High and constant | [5] |
| Linearity Range | 0.025 - 10 µg/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | [6] |
| Intra-assay Precision (%CV) | ≤ 7.9% | [6] |
| Inter-assay Precision (%CV) | ≤ 7.9% | [6] |
| Accuracy (Deviation) | -5.0% to 8.0% | [6] |
Experimental Protocol: Combined Protein Precipitation-Solid-Phase Extraction
This protocol is adapted from a validated HPLC-UV method for isavuconazole quantification in human plasma.[5][7]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Oasis HLB 1cc SPE cartridges
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
To a volume of plasma, add an equal volume (1:1 ratio) of acetonitrile.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Cartridge Conditioning: Condition the Oasis HLB 1cc SPE cartridges by passing 1 mL of methanol.[5]
-
Cartridge Equilibration: Equilibrate the cartridges by passing 1 mL of water.[5]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridges.[5]
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water (v/v) to remove polar interferences.[5]
-
Elution: Elute the isavuconazole from the cartridges with 0.5 mL of 100% methanol.[5]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.
-
Workflow Diagram: Combined Protein Precipitation and SPE
References
- 1. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. ijtinnovation.com [ijtinnovation.com]
- 4. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isavuconazole-D4 Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of isavuconazole (B1672201) using Isavuconazole-D4 as an internal standard. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. While isavuconazole exhibits more predictable pharmacokinetics compared to other triazoles, therapeutic drug monitoring (TDM) may be beneficial in specific clinical situations to optimize efficacy and minimize toxicity.[1] Such situations include treatment of infections in sanctuary sites like the central nervous system, infections caused by less susceptible pathogens, suspected lack of efficacy or non-compliance, severe liver dysfunction, and in special patient populations such as critically ill or pediatric patients.[1] this compound is a stable, deuterated isotope of isavuconazole, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of isavuconazole using LC-MS/MS and HPLC methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Reported Values |
| Linearity Range | 0.2 - 12.8 mg/L[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L[2] |
| Within-run Precision (%CV) | 1.4 - 2.9% |
| Between-run Precision (%CV) | 1.5 - 3.0% |
| Recovery | 93.9 - 102.7% |
| Internal Standard | This compound |
Table 2: HPLC Method Parameters
| Parameter | Reported Values |
| Linearity Range | 0.15 - 10 mg/L |
| Lower Limit of Quantification (LLOQ) | 0.15 mg/L |
| Intraday Imprecision (%CV) | <10% |
| Interday Imprecision (%CV) | <10% |
| Accuracy | <10% |
| Detection Method | Fluorescence (Excitation: 261 nm, Emission: 366 nm) or UV (285 nm) |
Experimental Protocols
Sample Collection and Handling
-
Sample Type: Serum or plasma.
-
Collection Tube: Use tubes without a separator gel.
-
Timing of Sampling: Collect trough concentration (Cmin) samples immediately before the next dose, typically 3-7 days after treatment initiation to reach a steady state.
-
Sample Storage: Samples can be stored at room temperature for up to 7 days. For longer-term storage, freezing at -20°C or below is recommended.
Preparation of Standards and Quality Controls
-
Isavuconazole Stock Solution: Prepare a stock solution of isavuconazole in a suitable organic solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/L.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human serum or plasma with the isavuconazole stock solution to achieve final concentrations covering the desired analytical range (e.g., 0.2 to 12.8 mg/L).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation: Protein Precipitation
This is a common and effective method for extracting isavuconazole from plasma or serum samples.
-
To 100 µL of patient plasma/serum, calibration standard, or QC sample, add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture thoroughly for at least 30 seconds.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for analysis.
-
The supernatant can be injected directly into the LC-MS/MS system or further diluted if necessary.
LC-MS/MS Instrumental Analysis
The following are typical parameters for the analysis of isavuconazole and this compound. These may need to be optimized for individual instruments.
-
Chromatographic Column: A reversed-phase column, such as a C18 or a polar-modified C18, is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is used.
-
MRM Transitions:
-
Isavuconazole: 438.1 -> 214.9 (Quantifier) and 438.1 -> 368.9 (Qualifier).
-
This compound: 442.1 -> 218.9 (Quantifier) and 442.1 -> 372.9 (Qualifier).
-
Visualizations
Isavuconazole Metabolism Pathway
The prodrug, isavuconazonium (B1236616) sulfate (B86663), is rapidly converted to the active drug, isavuconazole, by plasma esterases. Isavuconazole is then metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, followed by glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Caption: Metabolic pathway of isavuconazonium sulfate to isavuconazole and its subsequent metabolism.
Experimental Workflow for Isavuconazole TDM
The following diagram illustrates the complete workflow for the therapeutic drug monitoring of isavuconazole.
Caption: Workflow for Isavuconazole Therapeutic Drug Monitoring (TDM).
References
Application Notes and Protocols for Isavuconazole-D4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole (B1672201) is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] A thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for ensuring its safety and efficacy.[4] Isavuconazole-D4, a stable isotope-labeled (deuterated) form of isavuconazole, serves as an ideal internal standard (IS) for quantitative bioanalysis in pharmacokinetic studies.[5] Its near-identical physicochemical properties to the parent drug, but distinct mass, allow for precise and accurate quantification by correcting for variability during sample processing and analysis. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.
Mechanism of Action
Isavuconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a key component in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This ultimately results in fungal cell death.
Pharmacokinetic Properties of Isavuconazole
Isavuconazole exhibits predictable pharmacokinetic properties in adults. It has high oral bioavailability (approximately 98%) and a large volume of distribution. The drug is highly protein-bound (over 99%), primarily to albumin. Isavuconazole is metabolized by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5.
Table 1: Summary of Isavuconazole Pharmacokinetic Parameters in Adults
| Parameter | Value | Reference |
| Bioavailability | ~98% | |
| Time to Peak Concentration (Tmax) | 1.5 - 5.0 hours (oral) | |
| Volume of Distribution (Vd) | 155 - 542 L | |
| Protein Binding | >99% | |
| Total Clearance (CL) | 1.9 - 4.1 L/h | |
| Elimination Half-life (t½) | 56 - 117 hours |
Experimental Protocols
The use of a deuterated internal standard like this compound is crucial for accurate bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Isavuconazole in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of isavuconazole in human plasma samples.
1. Materials and Reagents:
-
Isavuconazole analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes or 96-well plates
2. Preparation of Stock and Working Solutions:
-
Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve isavuconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Isavuconazole Working Solutions: Prepare serial dilutions of the isavuconazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50-100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the this compound working solution in acetonitrile to each tube.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be optimized to ensure good separation of isavuconazole from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
Table 2: Example Mass Spectrometry Transitions for Isavuconazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isavuconazole | 438.1 | 224.0 / 127.0 |
| This compound | 442.2 | 373.1 / 210.0 |
Note: These transitions are examples and should be optimized for the specific instrument used.
5. Data Analysis:
-
The concentration of isavuconazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability.
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical method. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in a clear and structured manner to facilitate interpretation and comparison.
Table 4: Example of Pharmacokinetic Data Presentation from a Hypothetical Study
| Subject ID | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) |
| 001 | 1850 | 2.5 | 25600 | 85 |
| 002 | 2100 | 2.0 | 28900 | 92 |
| 003 | 1780 | 3.0 | 24500 | 88 |
| Mean | 1910 | 2.5 | 26333 | 88.3 |
| SD | 167 | 0.5 | 2250 | 3.5 |
| CV (%) | 8.7 | 20.0 | 8.5 | 4.0 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; t½: Elimination half-life.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of isavuconazole in pharmacokinetic studies. The detailed protocols and application notes provided herein offer a robust framework for researchers, scientists, and drug development professionals to conduct reliable bioanalytical assessments. Adherence to these methodologies will ensure the generation of high-quality data, which is fundamental to understanding the pharmacokinetic profile of isavuconazole and optimizing its clinical use.
References
- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Application of Isavuconazole-D4 in Clinical Trial Sample Analysis
Application Note & Protocol
Introduction
Isavuconazole (B1672201) is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive aspergillosis and mucormycosis.[1][2] Therapeutic drug monitoring (TDM) of isavuconazole is increasingly recognized as a valuable tool to ensure optimal drug exposure, thereby maximizing efficacy and minimizing the risk of toxicity.[3][4][5] In the context of clinical trials and routine TDM, accurate and precise quantification of isavuconazole in biological matrices is paramount. Isavuconazole-D4, a deuterated analog of isavuconazole, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to the analyte, but distinct mass, allow for correction of variability during sample preparation and analysis, leading to highly reliable results.
This document provides detailed application notes and protocols for the use of this compound in the analysis of clinical trial samples.
Quantitative Data Summary
The use of this compound as an internal standard in LC-MS/MS assays for isavuconazole quantification has been validated in several studies. The following tables summarize the key performance characteristics of these methods.
Table 1: LC-MS/MS Method Performance for Isavuconazole Quantification using this compound.
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 0.2 to 12.8 mg/L | |
| 4 to 4000 ng/mL | ||
| 5 to 1250 ng/mL | ||
| Coefficient of Determination (r²) | > 0.999 | |
| ≥ 0.9801 | ||
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | |
| 5 ng/mL | ||
| Within-run Precision | 1.4% to 2.9% | |
| Between-run Precision | 1.5% to 3.0% | |
| Recovery | 93.9% to 102.7% |
Table 2: Mass Spectrometric Parameters for Isavuconazole and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Isavuconazole | 438.1 | 214.9 | 368.9 | |
| Isavuconazole | 438.2 | 224.1 | - | |
| Isavuconazole | 438.1 | 224.1 | - | |
| This compound | 442.1 | 218.9 | 372.9 | |
| This compound | 442.2 | 224.3 | - | |
| This compound | 442.1 | 224.1 | - | |
| This compound | 442.2 | 373.1 | 210.0 |
Experimental Protocols
The following protocols are generalized from published methods for the quantification of isavuconazole in human plasma or serum using this compound as an internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for sample cleanup.
-
Sample Thawing: Allow frozen plasma/serum samples, calibration standards, and quality control samples to thaw completely at room temperature.
-
Aliquoting: Vortex the samples and aliquot 50 µL into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of this compound working solution (e.g., 50 ng/mL in acetonitrile) to each tube.
-
Protein Precipitation: Add a volume of cold acetonitrile (B52724) (e.g., 150 µL) to precipitate proteins.
-
Vortexing: Vortex the mixture thoroughly for approximately 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 5°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 75 µL) to a new tube or well of a 96-well plate.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., water with formic acid and ammonium (B1175870) hydroxide (B78521) in acetonitrile) before injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the typical instrument conditions for analysis.
-
Chromatographic System: An HPLC or UHPLC system is used for separation.
-
Chromatographic Column: A reverse-phase C18 column is commonly employed. An example is a Synergi Polar-RP column (20 mm by 2.0 mm by 4 μm).
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is typical. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: A flow rate of 0.2-0.6 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for isavuconazole and this compound (see Table 2).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the analysis of clinical trial samples for isavuconazole using this compound.
Caption: Bioanalytical workflow for isavuconazole quantification.
Caption: Role of this compound in accurate quantification.
Conclusion
This compound is an essential tool for the accurate and precise quantification of isavuconazole in clinical trial samples. Its use as an internal standard in LC-MS/MS methods allows for robust and reliable bioanalysis, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and treatment efficacy. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of isavuconazole.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ijtinnovation.com [ijtinnovation.com]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of isavuconazole: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isavuconazole in Plasma by LC-MS/MS Using Isavuconazole-D4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isavuconazole (B1672201) is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] Therapeutic drug monitoring (TDM) of isavuconazole is crucial to ensure efficacy and minimize toxicity, given the variability in its pharmacokinetics among patients.[1][3] This application note describes a robust and sensitive method for the quantitative analysis of isavuconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Isavuconazole-D4. The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry. This procedure has been validated and is suitable for clinical research, pharmacokinetic studies, and routine therapeutic drug monitoring.
Experimental Protocols
1. Materials and Reagents
-
Isavuconazole reference standard (≥98% purity)
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 or Phenyl-Hexyl column (e.g., Waters ACQUITY UPLC® BEH C18, 2.1 mm × 50 mm, 1.7 µm)[4]
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
3. Preparation of Stock and Working Solutions
-
Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve isavuconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Prepare the this compound stock solution in methanol.[5]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the isavuconazole stock solution with a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration for spiking into plasma samples.[6]
4. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add ice-cold methanol (typically 3-4 times the plasma volume) to precipitate plasma proteins.[1][5]
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]
-
Transfer the clear supernatant to an HPLC vial for analysis.
5. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
-
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.025 - 20.0 µg/mL[10][11] |
| Correlation Coefficient (r²) | > 0.99[5][9] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL[10] |
| Inter-assay Precision (%CV) | < 15% |
| Intra-assay Precision (%CV) | < 10%[2] |
| Accuracy (% Bias) | Within ±15%[2][10] |
| Recovery | > 90%[5][9] |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.05 | 0.012 |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.275 |
| 10.0 | 2.550 |
| 20.0 | 5.100 |
Table 3: Quality Control Sample Results
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD) | Accuracy (%) | Precision (%CV) |
| Low | 0.15 | 0.14 ± 0.01 | 93.3 | 7.1 |
| Medium | 1.5 | 1.55 ± 0.08 | 103.3 | 5.2 |
| High | 15.0 | 14.7 ± 0.5 | 98.0 | 3.4 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of isavuconazole in plasma.
Caption: Logical relationship of the quantitative analysis method.
References
- 1. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 2. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtinnovation.com [ijtinnovation.com]
- 4. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of Isavuconazole: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GC-MS Detection of Isavuconazole with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of the antifungal drug isavuconazole (B1672201) in biological matrices, such as plasma, using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard. Due to the polar nature and thermal lability of isavuconazole, a derivatization step is essential for successful GC-MS analysis. This protocol outlines a comprehensive procedure, including sample preparation, silylation derivatization, and optimized GC-MS parameters for the sensitive and specific detection of isavuconazole.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. Therapeutic drug monitoring of isavuconazole is crucial to ensure efficacy and minimize toxicity. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most commonly employed technique for its quantification, this application note details a robust GC-MS method. This alternative approach can be valuable for laboratories with readily available GC-MS instrumentation.
The method's foundation lies in the chemical derivatization of isavuconazole and its deuterated internal standard, isavuconazole-d4 (B584089), to increase their volatility and thermal stability. Silylation, a common derivatization technique, is employed to replace the active hydrogen on the hydroxyl group of the isavuconazole molecule with a trimethylsilyl (B98337) (TMS) group. This modification makes the analyte amenable to gas chromatographic separation and subsequent mass spectrometric detection.
Experimental Protocols
Sample Preparation
The initial step involves the extraction of isavuconazole and the internal standard from the biological matrix. Protein precipitation is a straightforward and effective method for this purpose.
Materials:
-
Patient plasma samples
-
Isavuconazole analytical standard
-
This compound (deuterated internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of plasma sample with 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold methanol or acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Silylation Derivatization
This crucial step enhances the volatility of isavuconazole for GC-MS analysis.
Materials:
-
Dried sample extract from the previous step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS (or MSTFA) and 50 µL of anhydrous pyridine.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.
-
Allow the vials to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The derivatized sample is injected into the GC-MS system for separation and detection.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Parameters (starting point for optimization):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C, hold for 2 minutes
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative analysis is performed by monitoring specific ions for the TMS-derivatized isavuconazole and its deuterated internal standard. The following table summarizes the proposed mass-to-charge ratios (m/z) for SIM analysis. Note: These are theoretical values and must be confirmed by analyzing the mass spectrum of the derivatized standards. The molecular weight of isavuconazole is 437.45 g/mol , and the addition of a TMS group (Si(CH3)3) replaces a hydrogen atom, resulting in a net addition of 72.1 g/mol .
| Compound | Derivatization | Theoretical Molecular Weight ( g/mol ) | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion 1 (m/z) | Proposed Qualifier Ion 2 (m/z) |
| Isavuconazole | TMS | 509.55 | 494.2 (M-15) | 368.1 | 214.1 |
| This compound | TMS | 513.55 | 498.2 (M-15) | 372.1 | 218.1 |
M-15 represents the loss of a methyl group from the TMS moiety, which is a common and often abundant fragment.
Method Validation
The developed GC-MS method should be validated according to regulatory guidelines to ensure its reliability for quantitative analysis. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of the analytes.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under different storage conditions and the stability of the derivatized samples.
Visualizations
Caption: Experimental workflow for GC-MS analysis of isavuconazole.
Caption: Logical relationship of the analytical steps.
Application Note & Protocol: Development of a Validated Bioanalytical Method for Isavuconazole using Isavuconazole-D4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Isavuconazole in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Isavuconazole-D4 is utilized as the internal standard (IS) to ensure accuracy and precision. The protocols herein are based on established and validated procedures, offering a robust framework for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] Therapeutic drug monitoring of Isavuconazole is crucial to optimize clinical efficacy and minimize potential toxicity.[2][4] This application note describes a sensitive and validated LC-MS/MS method for the determination of Isavuconazole in human plasma, employing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Isavuconazole reference standard
-
This compound (Internal Standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Ultrapure water
-
Drug-free human plasma (with K3EDTA as anticoagulant)[5]
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, is required.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Isavuconazole in methanol. Prepare a 1 mg/mL stock solution of this compound in methanol.[6]
-
Working Solutions: Serially dilute the Isavuconazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.[6]
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate Isavuconazole working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[5][6]
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[7]
-
Add 100 µL of the internal standard working solution (this compound in methanol).[6]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 24,000 x g for 5 minutes.[6]
-
Transfer the supernatant for analysis by LC-MS/MS.[7]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A reversed-phase C18 column, such as a Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm) or equivalent, can be used.[5]
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient can be optimized for separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[6]
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Method Validation
The bioanalytical method should be validated according to the FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.
Linearity
The method demonstrated linearity over a concentration range of 0.2 to 12.8 mg/L.[6] The coefficient of determination (r²) should be ≥ 0.99.[6]
Accuracy and Precision
The within-run and between-run precision should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and accuracy should be within 85-115% (80-120% at LLOQ).
Recovery and Matrix Effect
The extraction recovery of Isavuconazole from human plasma should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.
Stability
The stability of Isavuconazole in human plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. Isavuconazole in serum samples has been shown to be stable for at least 3 days at room temperature.[6][8]
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity of Isavuconazole Calibration Curve
| Parameter | Value |
|---|---|
| Concentration Range | 0.2 - 12.8 mg/L[6] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[6] |
Table 2: Accuracy and Precision
| QC Level | Concentration (mg/L) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 0.5 | < 15% | < 15% | 85-115% |
| Medium | 4.0 | < 15% | < 15% | 85-115% |
| High | 10.0 | < 15% | < 15% | 85-115% |
Data presented are typical acceptance criteria. Actual results may vary.
Table 3: Stability of Isavuconazole in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
|---|---|---|---|
| Bench-top | 24 hours | Room Temperature | 85-115% |
| Freeze-Thaw | 3 cycles | -20°C to RT | 85-115% |
| Long-term | 30 days | -80°C | 85-115% |
Data presented are typical acceptance criteria. Actual results may vary.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of Isavuconazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic research. The validation results demonstrate that the method meets the stringent requirements for bioanalytical assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ijtinnovation.com [ijtinnovation.com]
- 3. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Isavuconazole-D4 in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Isavuconazole-D4 as an internal standard in in vitro drug metabolism studies of isavuconazole (B1672201). The following sections outline methodologies for metabolic stability assessment in human liver microsomes and reaction phenotyping to identify key metabolizing enzymes.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent primarily metabolized in the liver. In vitro drug metabolism studies are crucial for characterizing its metabolic pathways, identifying potential drug-drug interactions, and predicting its pharmacokinetic profile. This compound is a stable isotope-labeled internal standard used for the accurate quantification of isavuconazole in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible data.
In vitro and in vivo studies have demonstrated that isavuconazole is predominantly metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5.[1][2][3][4] Uridine diphosphate-glucuronosyltransferases (UGTs) are also involved in its metabolism to a lesser extent.[1]
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of isavuconazole using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Isavuconazole and this compound
| Parameter | Isavuconazole | This compound (Internal Standard) |
| Precursor Ion (m/z) | 438.1 | 442.1 |
| Product Ion (m/z) | 214.9 (Quantifier), 368.9 (Qualifier) | 218.9 (Quantifier), 372.9 (Qualifier) |
Table 2: Performance Characteristics of Isavuconazole Quantification
| Parameter | Typical Range |
| Linearity Range | 0.2 - 12.8 mg/L |
| Coefficient of Determination (r²) | > 0.999 |
| Within-run Precision (%CV) | 1.4 - 2.9% |
| Between-run Precision (%CV) | 1.5 - 3.0% |
| Recovery | 93.9 - 102.7% |
Data compiled from published therapeutic drug monitoring (TDM) and pharmacokinetic studies, which provide a basis for in vitro assay development.
Experimental Protocols
Protocol 1: Metabolic Stability of Isavuconazole in Human Liver Microsomes
This protocol determines the rate at which isavuconazole is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Isavuconazole
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
DMSO
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of isavuconazole (e.g., 10 mM) in DMSO.
-
Prepare a working solution of this compound (e.g., 1 µM) in ACN for use as the stop/internal standard solution.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsome solution at 37°C for 5-10 minutes.
-
Add the isavuconazole working solution to the microsome solution to initiate the reaction (final isavuconazole concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of the cold ACN/Isavuconazole-D4 stop solution (e.g., 3 volumes) to the corresponding wells. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of isavuconazole to this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining isavuconazole against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Protocol 2: Reaction Phenotyping of Isavuconazole Metabolism
This protocol identifies the specific CYP450 enzymes responsible for the metabolism of isavuconazole using recombinant human CYP enzymes.
Materials:
-
Isavuconazole
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, and a panel of other major CYPs)
-
Control insect cell microsomes (without expressed CYPs)
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of isavuconazole and this compound as described in Protocol 1.
-
Dilute the recombinant CYP enzymes and control microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In separate wells of a 96-well plate, combine the isavuconazole working solution with each of the recombinant CYP enzymes and the control microsomes.
-
Pre-warm the plate at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a fixed time period (e.g., 30 minutes) at 37°C with shaking.
-
-
Sample Processing and Analysis:
-
Stop the reactions by adding the ACN/Isavuconazole-D4 solution.
-
Process the samples by centrifugation as described in Protocol 1.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining isavuconazole.
-
-
Data Analysis:
-
Calculate the percentage of isavuconazole metabolized by each CYP isozyme by comparing the amount remaining in the presence of the active enzyme to that in the control microsomes.
-
A significant decrease in the isavuconazole concentration in the presence of a specific CYP isozyme (e.g., CYP3A4 and CYP3A5) compared to the control indicates that the enzyme is involved in its metabolism.
-
Visualizations
Caption: Metabolic activation of the prodrug and subsequent metabolism of isavuconazole.
Caption: Workflow for the in vitro metabolic stability assay of isavuconazole.
References
- 1. Population Pharmacokinetics of Isavuconazole in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Drug–Drug Interactions on the Pharmacokinetics of Isavuconazole: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isavuconazole Kinetic Exploration for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tissue Distribution Analysis of Isavuconazole Using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of isavuconazole (B1672201) in various tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard. These guidelines are intended to assist researchers in pharmacology, toxicology, and drug development in accurately determining the tissue distribution of this important antifungal agent.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2] Understanding its distribution and penetration into target tissues is crucial for optimizing therapeutic efficacy and minimizing potential toxicity.[3][4] The use of an internal standard in LC-MS/MS analysis is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results. This document outlines the necessary procedures, from tissue sample preparation to data analysis, for the robust quantification of isavuconazole in tissue matrices.
Data Presentation
The following tables summarize quantitative data on isavuconazole concentrations in various tissues from preclinical studies.
Table 1: Isavuconazole Concentration in Mouse Lung and Brain Tissues Following a Single Oral Dose (122.9 mg/kg) [5][6]
| Time Post-Dose (hours) | Tissue | Tissue Sub-compartment | Mean Isavuconazole Concentration (μg/g) |
| 1 | Lung | Lesion | 29.7 |
| 1 | Lung | Non-lesion | 25.0 |
| 3 | Lung | Lesion | 20.1 |
| 3 | Lung | Non-lesion | 21.5 |
| 6 | Lung | Lesion | 15.8 |
| 6 | Lung | Non-lesion | 16.2 |
| 24 | Lung | Lesion | 8.9 |
| 24 | Lung | Non-lesion | 9.1 |
| 1 | Brain | - | ~1.8:1 (Brain:Plasma Ratio) |
| 24 | Brain | - | ~1.8:1 (Brain:Plasma Ratio) |
Table 2: Maximum Concentration (Cmax) of Isavuconazole-Related Radioactivity in Rat Tissues Following a Single Oral Dose of 14C-Isavuconazonium Sulfate [7]
| Tissue/Fluid | Highest Cmax (μg eq/g) |
| Bile | 66.6 |
| Liver | 24.7 |
| Large Intestine | > Cmax at 24h |
| Large Intestine Mucosa | > Cmax at 24h |
| Urine | > Cmax at 24h |
Experimental Protocols
This section details the methodologies for tissue sample preparation, extraction, and LC-MS/MS analysis of isavuconazole.
Materials and Reagents
-
Isavuconazole reference standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system (e.g., AB Sciex Qtrap 6500+ coupled to a Shimadzu HPLC system)[5]
-
Analytical column (e.g., Agilent SB-C8, 2.1 x 30 mm, 3.5 µm)[5]
Sample Preparation: Tissue Homogenization and Extraction
-
Tissue Collection and Storage : Excise tissues of interest, weigh them, and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.[7]
-
Homogenization : Dilute the thawed tissue samples (e.g., 1:5 with water) and homogenize for approximately 60 seconds at high velocity using a tissue homogenizer.[7]
-
Extraction :
-
To a known volume of tissue homogenate, add an equal volume of extraction solution (e.g., a 1:1 mixture of acetonitrile and methanol).[5]
-
The extraction solution should contain the internal standard at a known concentration (e.g., 10 ng/mL of verapamil).[5]
-
For plasma samples, a protein precipitation step can be performed by adding a 5-fold excess of acetonitrile containing the internal standard (e.g., d4-isavuconazole).[8]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins and tissue debris.
-
-
Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions :
-
Column : Agilent SB-C8 (2.1 x 30 mm, 3.5 µm particle size) or equivalent.[5]
-
Mobile Phase A : 0.1% formic acid in water.[5]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[5]
-
Gradient : A reverse-phase gradient should be optimized to ensure sufficient separation of isavuconazole and the internal standard from matrix components.
-
Flow Rate : A typical flow rate is around 0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Analysis
-
Calibration Curve : Prepare a series of calibration standards by spiking known concentrations of isavuconazole and a fixed concentration of the internal standard into a blank tissue homogenate matrix.
-
Quantification : Generate a calibration curve by plotting the peak area ratio of isavuconazole to the internal standard against the concentration of isavuconazole. Determine the concentration of isavuconazole in the unknown tissue samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for isavuconazole tissue distribution analysis.
Caption: Logical relationship from prodrug administration to data acquisition.
References
- 1. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Tissue Distribution and Penetration of Isavuconazole at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Distribution and Elimination of Isavuconazole following Single and Repeat Oral-Dose Administration of Isavuconazonium Sulfate to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in isavuconazole LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of isavuconazole (B1672201).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact isavuconazole LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of isavuconazole analysis in biological samples like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This phenomenon can significantly compromise the accuracy, precision, and reproducibility of the analytical method.
Q2: What are the common causes of matrix effects in isavuconazole analysis?
A2: The primary causes of matrix effects in isavuconazole LC-MS analysis are endogenous components from the biological matrix that are not completely removed during sample preparation. Phospholipids are a major contributor to matrix-induced ionization suppression. Other potential sources include salts, metabolites, and co-administered drugs.
Q3: How can I assess the presence of matrix effects in my isavuconazole assay?
A3: Matrix effects can be evaluated by comparing the peak area of isavuconazole in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the peak area of isavuconazole in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled internal standard, such as isavuconazole-d4, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization and improving the accuracy of quantification.[1][2][3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during isavuconazole LC-MS analysis, with a focus on overcoming matrix effects.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Mismatch between sample solvent and initial mobile phase. | Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. |
| Secondary interactions between isavuconazole and the stationary phase. | Adjust the mobile phase pH to ensure isavuconazole is in a consistent ionization state. The addition of a small amount of a stronger, co-eluting solvent to the sample can sometimes improve peak shape. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape does not improve with other measures, replace the analytical column. |
Issue 2: Inconsistent Signal Intensity or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent matrix effects. | Optimize the sample preparation procedure to improve the removal of interfering matrix components.[1] Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Fluctuations in mobile phase composition or pH. | Prepare fresh mobile phase for each analytical run and ensure thorough mixing. Check the performance of the LC pump and mixer. |
| Contamination of the ion source. | Clean the ion source regularly to remove accumulated residues from the sample matrix. |
| Inappropriate blood collection tubes. | Avoid using serum separator tubes (SSTs) as the separator gel can absorb isavuconazole, leading to lower and more variable results.[6][7][8] Use tubes without separator gel. |
Issue 3: Significant Ion Suppression or Enhancement
| Potential Cause | Recommended Solution |
| Co-elution of matrix components with isavuconazole. | Modify the chromatographic conditions to separate isavuconazole from the interfering peaks. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase. A dual-column LC-MS/MS setup can also be more effective in separating drugs from complex matrices.[6][7][8] |
| Suboptimal mobile phase additives. | The choice and concentration of mobile phase additives can significantly impact ionization. Formic acid (0.1%) is commonly used to promote protonation in positive ion mode. Ammonium acetate (B1210297) can also enhance sensitivity in some cases. It is crucial to use volatile, LC-MS grade additives to avoid ion source contamination. |
| Inefficient sample clean-up. | Implement a more effective sample preparation method. While protein precipitation is simple, it may not be sufficient for removing all interfering components. A combined approach of protein precipitation followed by solid-phase extraction can provide a cleaner extract.[9][10] |
Experimental Protocols & Data
Sample Preparation Methodologies
A crucial step in minimizing matrix effects is the selection of an appropriate sample preparation technique. Below are detailed protocols for common methods used for isavuconazole extraction from plasma or serum.
This is a rapid and straightforward method for sample clean-up.
-
To 100 µL of plasma/serum sample, add a precipitating solvent such as acetonitrile (B52724) or methanol (B129727) in a 3:1 or 4:1 ratio (e.g., 300 µL or 400 µL).[1][11][12]
-
Add the internal standard (this compound) to the sample.
-
Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.[13]
-
Centrifuge the mixture at high speed (e.g., 13,000 g for 15 minutes) to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
This method offers a more thorough clean-up compared to protein precipitation alone.[9][10]
-
Perform protein precipitation as described in Method 1.
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute isavuconazole and the internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for isavuconazole, highlighting their effectiveness in mitigating matrix effects.
Table 1: Comparison of Sample Preparation Methods
| Method | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | >120% | < 7.2% interference | [1] |
| Protein Precipitation (Methanol) | 93.9 - 102.7% | Not explicitly stated, but method showed good precision and accuracy | [6][7][8] |
| Combined Protein Precipitation and SPE | Not explicitly stated, but method was linear, specific, and reproducible | No interference with plasma components observed | [9][10] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 12.8 mg/L | [6][7][8] |
| 4 - 4000 ng/mL | [1] | |
| 0.25 - 15.0 µg/mL | [14] | |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [1] |
| 0.25 µg/mL | [14] | |
| Within-run Precision (%CV) | 1.4 - 2.9% | [6][7][8] |
| Between-run Precision (%CV) | 1.5 - 3.0% | [6][7][8] |
| Accuracy | 93.9 - 102.7% | [6][7][8] |
Visualized Workflows
General Workflow for Isavuconazole LC-MS/MS Analysis
Caption: Isavuconazole LC-MS/MS analysis workflow.
Troubleshooting Logic for Ion Suppression
Caption: Troubleshooting ion suppression in isavuconazole LC-MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. annexpublishers.com [annexpublishers.com]
- 13. UPLC-MS/MS Measurement of the Effect of Isavuconazole, Itraconazole and Fluconazole on the Pharmacokinetics of Selinexor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isavuconazole-D4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Isavuconazole-D4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended precursor and product ions for Isavuconazole (B1672201) and this compound?
A1: For optimal sensitivity and specificity in positive multiple reaction monitoring (MRM) mode, the following ion transitions are recommended. It is advisable to use a quantifier for accurate measurement and a qualifier for confirmation of identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Isavuconazole | 438.1 | 214.9 | 368.9 |
| This compound (Internal Standard) | 442.1 | 218.9 | 372.9 |
| Data sourced from a dual-column LC-MS/MS method.[1][2][3] |
An alternative transition for this compound has also been reported as m/z 442.2 → 373.1 and 210.0.[4]
Q2: I am observing low signal intensity for Isavuconazole. What are the potential causes and solutions?
A2: Low signal intensity can stem from several factors throughout the analytical workflow.
-
Improper Sample Collection: Isavuconazole can be absorbed by the separator gel in blood collection tubes. This can lead to significantly lower measured concentrations.[1][3]
-
Suboptimal Ionization: Ensure the mass spectrometer is operating in positive ion mode, as this is standard for azole antifungals. Check tuning parameters and source conditions (e.g., capillary voltage, source temperature).
-
Sample Degradation: While Isavuconazole is stable in serum for at least three days at room temperature, improper long-term storage can lead to degradation.[1][2]
-
Solution: For long-term storage, samples should be kept frozen at -20°C or -80°C. One study noted stability for at least five weeks at these temperatures.[3]
-
-
Drug-Drug Interactions: If analyzing clinical samples, be aware that co-administration of strong CYP3A4 inducers (e.g., rifampin, carbamazepine, long-acting barbiturates) can significantly lower Isavuconazole plasma levels.[5]
Q3: My results show high variability between replicate injections. What should I investigate?
A3: High variability is often linked to issues in sample preparation or the LC system.
-
Inconsistent Sample Preparation: Ensure that the protein precipitation step is performed consistently. The addition of ice-cold methanol (B129727), vortexing time, and centrifugation speed should be uniform across all samples.[1][3]
-
Matrix Effects: Although using a stable isotope-labeled internal standard like this compound compensates for most matrix effects, significant ion suppression or enhancement can still be a source of variability.[6]
-
Solution: Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples versus a neat solution. A dual-column chromatography setup can also be more effective at separating the analyte from interfering matrix components.[1]
-
-
LC System Issues: Check for pressure fluctuations, ensure proper column equilibration between injections, and inspect for any potential leaks in the system.
Quantitative Data Summary
The following tables summarize the analytical performance of a validated dual-column liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Isavuconazole.
Table 1: Method Linearity and Precision
| Parameter | Value |
| Linearity Range | 0.2 to 12.8 mg/L |
| Coefficient of Determination (r²) | > 0.999 |
| Within-Run Precision (%CV) | 1.4% to 2.9% |
| Between-Run Precision (%CV) | 1.5% to 3.0% |
| Data demonstrates the method is linear and precise within the specified concentration range.[1][2] |
Table 2: Method Recovery and Stability
| Parameter | Result |
| Recovery | 93.9% to 102.7% |
| Room Temperature Stability (Serum) | Stable for at least 3 days |
| The method shows excellent recovery and sample stability under typical laboratory conditions.[1][2] |
Experimental Protocols
Protocol 1: Sample Preparation from Serum
This protocol describes a protein precipitation method for extracting Isavuconazole and its internal standard from serum samples.
-
Aliquoting: Pipette 20 µL of serum sample (calibrator, control, or unknown) into a microcentrifuge tube.
-
Protein Precipitation: Add 100 µL of ice-cold methanol containing the internal standard (this compound, 1 mg/L).
-
Mixing: Vortex the mixture thoroughly for at least 10 seconds.
-
Centrifugation: Centrifuge the samples at 24,000 × g for 5 minutes to pellet the precipitated proteins.
-
Dilution: Transfer the clear supernatant to a clean tube and dilute it tenfold with 5% acetonitrile (B52724) (ACN) in water.
-
Transfer: Transfer the final diluted supernatant to an autosampler vial for LC-MS/MS analysis. This protocol is based on the methodology described by Huppertz et al.[1][3]
Protocol 2: Dual-Column LC-MS/MS Analysis
This protocol utilizes a trapping column for sample cleanup and an analytical column for chromatographic separation.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization source and a high-performance liquid chromatography system.
-
Columns:
-
Mobile Phases:
-
Procedure:
-
Inject 10 µL of the prepared sample onto the trapping column using Mobile Phase 1.
-
After a brief washing period to remove salts and polar interferences, switch the valve to elute the analytes from the trapping column onto the analytical column.
-
Separate the analytes on the Phenyl-Hexyl column using a linear gradient of Mobile Phase A and Mobile Phase B.
-
Monitor Isavuconazole and this compound in positive MRM mode using the transitions specified in FAQ A1.
-
Visualizations
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 4. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isavuconazole Chromatography Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape in isavuconazole (B1672201) chromatography.
Frequently Asked Questions (FAQs)
What are the most common causes of poor peak shape for isavuconazole?
The most common causes of poor peak shape in isavuconazole chromatography include peak tailing, peak fronting, and split peaks.[1][2] Peak tailing is often due to secondary interactions between the basic isavuconazole molecule and acidic residual silanol (B1196071) groups on the silica-based column packing.[2][3][4] Peak fronting can be caused by column overload, where too much sample is injected, or by using an injection solvent that is stronger than the mobile phase.[1][5] Split peaks may indicate a partially clogged frit, a void in the column, or an injection solvent that is incompatible with the mobile phase.[1]
How does the mobile phase pH affect isavuconazole peak shape?
Mobile phase pH is a critical factor in achieving good peak shape for isavuconazole, which is a basic compound.[6] Operating at a mid-range pH (e.g., 3-7) with a buffer can help to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that cause peak tailing.[2][7] Some methods have found success using a slightly basic pH, such as pH 8.0, which can help to ensure that isavuconazole is in a single, non-ionized form, leading to a more symmetrical peak.[8][9][10] It is crucial to choose a pH that is at least 2 units away from the analyte's pKa to avoid issues with split peaks where both ionized and non-ionized forms are present.
What type of HPLC column is recommended for isavuconazole analysis?
For reversed-phase HPLC analysis of isavuconazole, C18 columns are the most commonly used stationary phase.[6][8][11] Look for columns with high carbon load and good end-capping to minimize the presence of residual silanol groups, which can cause peak tailing with basic compounds like isavuconazole.[2][6] Several published methods have successfully used columns such as the Waters XTerra RP18[8][9] and Hypurity C18.[10]
My isavuconazole peak is tailing. What should I do?
Peak tailing for isavuconazole is often due to its basic nature and interaction with acidic silanol groups on the column.[3] To address this, you can:
-
Adjust the mobile phase pH: Using a buffer and operating at a pH that suppresses silanol interactions (e.g., pH 3-7) or ensures isavuconazole is in a single form can improve peak shape.[2][7]
-
Use a highly deactivated column: A well-end-capped C18 column will have fewer free silanol groups.[3]
-
Add a mobile phase modifier: In some cases, a small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active sites on the stationary phase, though this is less common with modern columns.[4]
-
Check for column overload: Injecting a smaller amount of sample can determine if mass overload is the cause.[1][3]
My isavuconazole peak is fronting. What is the likely cause?
Peak fronting, also known as a "shark fin" peak shape, is typically caused by either column overload or an inappropriate sample solvent.[1][5] If all peaks in the chromatogram are fronting, it could be a sign of a physical issue with the column packing.[1] More commonly for a single peak, the issue is related to the sample. To troubleshoot:
-
Reduce the injection volume or sample concentration: This will help to determine if you are overloading the column.[12]
-
Ensure the sample is dissolved in a solvent weaker than the mobile phase: Whenever possible, dissolve the sample in the mobile phase itself. Isavuconazole is soluble in organic solvents like methanol (B129727) and acetonitrile[11][13], which are often components of the mobile phase. If a stronger solvent must be used due to solubility constraints, use the smallest possible volume.[1]
Why am I seeing split peaks for isavuconazole?
Split peaks can be caused by several factors:[2]
-
Injection solvent incompatibility: If the sample solvent is too different from the mobile phase, it can cause the peak to split.[1]
-
Partially blocked column frit or void in the column: This can cause the sample to travel through the column in two different paths, resulting in a split peak.[3]
-
Mobile phase pH close to the analyte's pKa: If the pH is too close to the pKa of isavuconazole, both the ionized and non-ionized forms may be present, leading to peak splitting.
-
Incomplete sample dissolution: If the sample is not fully dissolved, it can lead to distorted peaks.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like isavuconazole. This guide will help you systematically identify and resolve the cause.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Addressing Peak Fronting
Peak fronting is often related to sample concentration and the solvent used for injection. This workflow provides a logical approach to resolving this issue.
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Isavuconazole Peaks
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for isavuconazole on a C18 column.
Objective: To prepare a buffered mobile phase at a pH suitable for the analysis of isavuconazole.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt)
-
pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Prepare the aqueous buffer:
-
Weigh an appropriate amount of ammonium acetate to create a 10 mM solution in HPLC-grade water. For example, for 1 L of buffer, dissolve approximately 0.77 g of ammonium acetate in 1 L of water.
-
Stir until fully dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the aqueous buffer solution.
-
Adjust the pH to the desired value (e.g., 8.0, as used in some published methods) using a suitable acid or base (e.g., ammonium hydroxide (B78521) or acetic acid).[8][9][10] It is important to adjust the pH of the aqueous portion before adding the organic solvent.[7]
-
-
Filter the buffer:
-
Filter the pH-adjusted aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
-
Prepare the final mobile phase:
-
Measure the required volumes of the filtered aqueous buffer and HPLC-grade acetonitrile. A common starting point is a 45:55 (v/v) ratio of aqueous buffer to acetonitrile.[8][9]
-
Combine the two solvents and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum degassing before use to prevent air bubbles in the system.[14]
-
Protocol 2: Sample Preparation to Minimize Peak Distortion
Proper sample preparation is crucial to avoid peak shape issues like fronting and splitting.
Objective: To prepare an isavuconazole sample in a solvent compatible with the reversed-phase HPLC mobile phase.
Materials:
-
Isavuconazole standard or sample
-
Mobile phase (prepared as in Protocol 1) or a solvent of weaker eluotropic strength
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Choose the appropriate solvent:
-
The ideal solvent for sample dissolution is the mobile phase itself.
-
If isavuconazole solubility is an issue, a solvent slightly weaker than the mobile phase can be used. Since isavuconazole is soluble in methanol and acetonitrile, a mixture of water and one of these solvents that is weaker than the mobile phase is a good option.[11][13]
-
Avoid using strong, non-polar solvents if possible.
-
-
Dissolve the sample:
-
Accurately weigh the isavuconazole sample and dissolve it in a minimal amount of the chosen solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dilute to the final concentration:
-
Dilute the stock solution to the desired working concentration using the same solvent.
-
-
Filter the sample (if necessary):
-
If any particulates are visible, centrifuge the sample and transfer the supernatant to an HPLC vial, or filter it through a 0.22 µm syringe filter.
-
Data Presentation
Table 1: Summary of Published Chromatographic Conditions for Isavuconazole Analysis
| Parameter | Method 1[8][9] | Method 2[10] | Method 3[15] |
| Column | Waters XTerra RP18 (150 x 4.6 mm, 3.5 µm) | Hypurity C18 (250 x 4.6 mm, 5 µm) | ChromSystems HPLC Kit Column |
| Mobile Phase | Acetonitrile:Ammonium Acetate buffer (10 mM, pH 8.0) (55:45, v/v) | Acetonitrile:Ammonium Acetate buffer (10 mM, pH 8.0) (55:45, v/v) | Acetonitrile-based (proprietary) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 285 nm | UV at 285 nm | Fluorescence (Ex: 261 nm, Em: 366 nm) |
| Column Temp. | Not Specified | 40 °C | Not Specified |
| Injection Vol. | 20 µL | 50 µL | Not Specified |
Table 2: Isavuconazole Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble / Sparingly soluble in aqueous buffers | [11][13][16] |
| Ethanol | ~5 mg/mL | [13] |
| DMSO | ~20 mg/mL | [13] |
| Dimethylformamide (DMF) | ~25 mg/mL | [13] |
References
- 1. silicycle.com [silicycle.com]
- 2. mastelf.com [mastelf.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. lctsbible.com [lctsbible.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. agilent.com [agilent.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. jetir.org [jetir.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mastelf.com [mastelf.com]
- 15. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Isavuconazole Recovery from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of isavuconazole (B1672201) from biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of isavuconazole from biological matrices.
Issue 1: Low Recovery Following Protein Precipitation
Protein precipitation is a common and rapid method for sample clean-up. However, suboptimal recovery of isavuconazole can occur due to its high protein binding (>99%).[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitant (e.g., acetonitrile (B52724) or methanol) to plasma/serum is used. A 1:1 ratio of acetonitrile to plasma has been shown to be effective.[1] | Improved pellet formation and clearer supernatant, leading to better recovery. |
| Vortex the sample thoroughly after adding the precipitant to ensure complete mixing and protein denaturation. | A more homogenous mixture, allowing for efficient precipitation of proteins and release of the drug. | |
| Optimize centrifugation speed and time. Centrifuging at high speeds (e.g., 15,000 x g for 5 minutes) ensures complete pelleting of precipitated proteins.[1] | A compact protein pellet and a clear supernatant, minimizing the loss of analyte in the pellet. | |
| Co-precipitation of Isavuconazole | The high protein binding of isavuconazole can lead to its co-precipitation with plasma proteins.[1] Consider a combined approach of protein precipitation followed by Solid-Phase Extraction (SPE). This has been shown to improve recovery for highly protein-bound drugs.[1] | Increased recovery by capturing the analyte that may have been lost during the initial precipitation step. |
| Suboptimal Precipitating Agent | While both methanol (B129727) and acetonitrile are used, acetonitrile (1:1 ratio with plasma) has been reported to yield high recovery (around 100%), although with potentially lower clean-up efficiency compared to other methods.[1] | Selection of the most effective precipitant for your specific sample matrix and analytical method. |
Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to protein precipitation, but may present its own challenges.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Protein Binding | The extensive binding of isavuconazole to plasma proteins can negatively impact its retention on the SPE sorbent, leading to suboptimal recovery when used alone.[1] | |
| Solution: Employ a combined protein precipitation and SPE method. The initial protein precipitation step disrupts the drug-protein binding, releasing isavuconazole for more efficient capture by the SPE cartridge.[1] | Significantly improved and more consistent recovery of isavuconazole. | |
| Inappropriate SPE Cartridge or Protocol | The choice of SPE sorbent and the wash/elution steps are critical for successful extraction. | |
| Solution: For isavuconazole, Oasis HLB cartridges have been used successfully in a combined protein precipitation-SPE protocol.[1] Ensure that the conditioning, loading, washing, and elution steps are optimized for your specific application. | Enhanced retention of isavuconazole on the sorbent and efficient elution, leading to higher recovery. |
Issue 3: Matrix Effects in LC-MS/MS Analysis
Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, can significantly impact the accuracy and reproducibility of LC-MS/MS assays.[2][3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Interfering Substances | Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with isavuconazole and affect its ionization.[2][3] | |
| Solution 1: Improve Sample Clean-up: Utilize a more rigorous extraction method, such as the combined protein precipitation-SPE, to remove a larger portion of interfering matrix components.[1] | Reduced matrix effects and improved assay performance. | |
| Solution 2: Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or use a different column chemistry to achieve better separation of isavuconazole from matrix components.[4] | Minimized co-elution and, consequently, reduced ion suppression or enhancement. | |
| Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., isavuconazole-d4) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[5][6] | Improved accuracy and precision of quantification by correcting for variations in ionization efficiency. | |
| Solution 4: Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[2] This approach is only feasible if the resulting analyte concentration is still above the lower limit of quantification (LLOQ). | A reduction in matrix effects, particularly when dealing with highly concentrated interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting isavuconazole from biological samples?
A1: The most commonly reported methods for extracting isavuconazole from biological samples, primarily plasma and serum, are:
-
Protein Precipitation (PP): This is a simple and rapid method that involves adding a precipitating agent like acetonitrile or methanol to the sample to denature and pelletize proteins.[1][7][8]
-
Combined Protein Precipitation and Solid-Phase Extraction (PP-SPE): This two-step method involves an initial protein precipitation followed by passing the supernatant through an SPE cartridge for further clean-up and concentration.[1] This approach is particularly useful for mitigating the high protein binding of isavuconazole.[1]
Q2: Why is Liquid-Liquid Extraction (LLE) not commonly used for isavuconazole?
A2: While LLE is a widely used extraction technique, it has been reported to result in low recovery for isavuconazole.[1] This is likely due to the high degree of protein binding (>99%) of isavuconazole in plasma.[1] The strong interaction with proteins makes it difficult to efficiently partition the drug into an organic solvent. Attempts with various solvents such as chloroform, ethyl acetate, ether, dichloromethane, and dichloroethane have shown low clean-up efficiency and/or low recovery.[1]
Q3: What kind of recovery rates can I expect for isavuconazole with different extraction methods?
A3: The recovery of isavuconazole is highly dependent on the chosen extraction method and the specific protocol. Here is a summary of reported recovery rates:
| Extraction Method | Sample Matrix | Reported Recovery Rate | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Consistently >100% | [8] |
| Protein Precipitation (Acetonitrile) | Human Plasma | 94% to 110% | [8] |
| Combined Protein Precipitation-SPE | Human Plasma | 93.1% to 97.5% | [1] |
| Protein Precipitation (Methanol) | Human Serum | Mean of 91.9% | [9] |
Q4: How do I choose the right internal standard for isavuconazole analysis?
A4: The ideal internal standard (IS) for LC-MS/MS analysis of isavuconazole is a stable isotope-labeled (SIL) version of the drug, such as this compound. A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during extraction and ionization, effectively compensating for matrix effects and improving the accuracy and precision of the assay.[5][6] If a SIL-IS is not available, a structural analog with similar physicochemical properties may be used, but it may not compensate for matrix effects as effectively.
Q5: Can hemolysis or lipemia in my samples affect isavuconazole quantification?
A5: Yes, hemolysis (the rupture of red blood cells) and lipemia (high levels of lipids) can interfere with the analysis of isavuconazole.
-
Hemolysis: Can cause interference in spectrophotometric (UV) detection methods and may also impact the extraction efficiency.
-
Lipemia: Can lead to the formation of emulsions during liquid-liquid extraction, making phase separation difficult and potentially leading to lower and more variable recovery.[10] In LC-MS/MS, lipemic samples can contribute to significant matrix effects and ion source contamination.
It is recommended to use clear, non-hemolyzed, and non-lipemic samples whenever possible. If you must use such samples, it is crucial to validate your method to assess the impact of these interferences.
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is adapted from a method for the determination of isavuconazole in human plasma.[8]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 250 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
Protocol 2: Combined Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is based on a validated HPLC-UV method for the quantification of isavuconazole in human plasma.[1]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Milli-Q water
-
Methanol (HPLC grade)
-
Oasis HLB 1cc SPE cartridges
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Protein Precipitation:
-
To 350 µL of plasma, add 350 µL of acetonitrile.
-
Vortex thoroughly.
-
Centrifuge at 15,000 x g for 5 minutes at room temperature.
-
-
Sample Dilution:
-
Transfer 500 µL of the supernatant to a clean tube.
-
Add 500 µL of Milli-Q water and vortex.
-
-
Solid-Phase Extraction:
-
Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Load the diluted supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of Milli-Q water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the isavuconazole with 0.5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the desired volume of mobile phase for analysis.
-
Visualizations
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. annexpublishers.com [annexpublishers.com]
- 9. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
addressing isotopic interference in Isavuconazole-D4 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Isavuconazole using its deuterated internal standard, Isavuconazole-D4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, also known as crosstalk, occurs when the mass spectrometer detects signals from the naturally occurring heavy isotopes of unlabeled Isavuconazole that overlap with the signal of the this compound internal standard.[1] Due to the natural abundance of isotopes like Carbon-13, a small percentage of Isavuconazole molecules will have a mass that is one or more daltons higher than its monoisotopic mass. This can lead to an artificially inflated response for the internal standard, potentially causing inaccuracy in the quantification of Isavuconazole.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically and structurally nearly identical to Isavuconazole.[1] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This helps to accurately account for variations in extraction recovery and matrix effects, leading to more precise and accurate quantification.[2]
Q3: What are the typical mass transitions (MRM) for Isavuconazole and this compound?
A3: The selection of appropriate precursor and product ions is a critical step in developing a selective and sensitive LC-MS/MS method. Based on published methods, common transitions are:[3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isavuconazole | 438.1 | 214.9 |
| Isavuconazole | 438.1 | 368.9 (Qualifier) |
| This compound | 442.1 | 218.9 |
| This compound | 442.1 | 372.9 (Qualifier) |
Note: Optimal transitions and collision energies should be determined empirically on the specific instrument being used.
Q4: What are the indicators of significant isotopic interference in my assay?
A4: Several signs can point to problematic isotopic interference:
-
Non-linear calibration curves: Particularly at the upper and lower ends of the concentration range.
-
Inaccurate quantification of quality control (QC) samples: Especially a positive bias at low concentrations and a negative bias at high concentrations.
-
Significant signal for this compound in blank samples spiked only with a high concentration of unlabeled Isavuconazole.
-
A noticeable peak for Isavuconazole in samples containing only this compound , indicating isotopic impurity of the standard.
Troubleshooting Guide
This guide provides a systematic approach to identifying, evaluating, and mitigating isotopic interference in your Isavuconazole quantification assay.
Step 1: Assess the Isotopic Purity of this compound
Issue: The this compound internal standard may contain a small amount of unlabeled Isavuconazole.
Troubleshooting Action:
-
Prepare a high-concentration solution of this compound in a clean solvent.
-
Analyze this solution using your LC-MS/MS method, monitoring the MRM transitions for both Isavuconazole and this compound.
-
A significant peak in the Isavuconazole channel indicates the presence of the unlabeled analyte in your internal standard.
Quantitative Data on this compound Purity:
| Supplier | Stated Purity |
| Cayman Chemical | ≥99% deuterated forms (d1-d4)[3] |
| LGC Standards | >95% (HPLC)[5] |
Step 2: Evaluate the Contribution of Unlabeled Isavuconazole to the Internal Standard Signal
Issue: Natural isotopic abundance of elements in Isavuconazole can lead to a signal at the m/z of this compound.
Troubleshooting Action:
-
Prepare a series of calibration standards of unlabeled Isavuconazole without the addition of the this compound internal standard.
-
Analyze these samples and monitor the MRM transition for this compound.
-
Plot the observed peak area in the this compound channel against the concentration of unlabeled Isavuconazole. A linear relationship with a non-zero slope indicates crosstalk.
Step 3: Experimental Mitigation Strategies
Issue: Isotopic interference is impacting the accuracy of the assay.
Troubleshooting Actions:
-
Optimize Chromatography: While Isavuconazole and this compound are expected to co-elute, ensure that there are no other interfering compounds at the same retention time.
-
Select Alternative Product Ions: Investigate different fragmentation pathways for both Isavuconazole and this compound. It may be possible to find product ions with less isotopic overlap. This will require re-optimization of your MRM method.
-
Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes minimize the relative contribution of the crosstalk from the analyte, though this may not be effective at very high analyte concentrations.
Step 4: Mathematical Correction
Issue: Experimental mitigation is insufficient to eliminate the interference.
Troubleshooting Action:
A mathematical correction can be applied to the data to account for the isotopic contribution. This typically involves determining the percentage of signal contribution from the analyte to the internal standard and correcting the observed internal standard peak area.
Simplified Correction Equation:
Corrected IS Area = Observed IS Area - (Contribution Factor x Analyte Area)
The "Contribution Factor" is determined experimentally as described in Step 2. More complex correction algorithms can also be employed and may be available in your mass spectrometry software.[6][7]
Experimental Protocols
Protocol for Assessing Isotopic Contribution of Isavuconazole to this compound Signal
Objective: To quantify the percentage of signal interference from unlabeled Isavuconazole at the MRM transition of this compound.
Materials:
-
Isavuconazole reference standard
-
This compound internal standard
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated pipettes and appropriate labware
-
Validated LC-MS/MS system
Methodology:
-
Prepare a high-concentration stock solution of unlabeled Isavuconazole (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a working solution of this compound at the concentration used in your analytical method.
-
Analyze a blank sample containing only the this compound working solution. This will provide the baseline response for the internal standard.
-
Prepare a high-concentration sample of unlabeled Isavuconazole without the internal standard. The concentration should be equivalent to the upper limit of quantification (ULOQ) of your assay.
-
Analyze the high-concentration Isavuconazole sample , monitoring both the Isavuconazole and this compound MRM transitions.
-
Calculate the percent crosstalk: % Crosstalk = (Area of this compound in ULOQ sample / Area of this compound in IS-only sample) x 100
Acceptance Criteria: A low percent crosstalk is desirable. Regulatory guidelines often suggest that the contribution should be carefully evaluated and, if significant, corrected for.
Visualizations
Caption: Conceptual diagram illustrating isotopic overlap from unlabeled Isavuconazole to the this compound signal.
Caption: Troubleshooting workflow for addressing isotopic interference in this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound | TRC-I777832-10MG | LGC Standards [lgcstandards.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
column selection for optimal isavuconazole and Isavuconazole-D4 separation
Technical Support Center: Isavuconazole (B1672201) and Isavuconazole-D4 Separation
Welcome to our technical support center. This resource provides guidance on the optimal column selection and troubleshooting for the chromatographic separation of isavuconazole and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating isavuconazole and this compound?
A1: The primary challenge lies in achieving baseline separation and symmetrical peak shapes for both isavuconazole and its deuterated internal standard, this compound. Given their structural similarity, chromatographic conditions must be carefully optimized to ensure accurate quantification, especially when using mass spectrometry, where co-elution can lead to ion suppression.
Q2: Which type of HPLC column is most suitable for this separation?
A2: Reversed-phase C18 columns are the most commonly reported and successful for the separation of isavuconazole and this compound. Several specific columns have been validated for this purpose, offering good resolution and peak shape.[1][2][3][4][5][6]
Q3: Can I use a UPLC system for this analysis?
A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) systems can be used and may offer advantages such as shorter run times and improved peak resolution. An Acquity BEH C18 column has been successfully used in a UPLC-DAD method for the simultaneous determination of several azole antifungals, including isavuconazole.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Isavuconazole is a triazole antifungal agent. Ensure the mobile phase pH is appropriate for the compound's pKa to maintain it in a single ionic state. A slightly basic pH, such as pH 8.0 with an ammonium (B1175870) acetate (B1210297) buffer, has been shown to provide good peak shape.[1][5]
-
Column Selection: Consider a column with end-capping to minimize silanol (B1196071) interactions. The Waters XTerra RP18 and Hypurity C18 columns have demonstrated good performance.[1][5][6]
-
Optimize Organic Modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. An isocratic mobile phase of acetonitrile (B52724) and ammonium acetate buffer (e.g., 55:45, v/v) has been used effectively.[1][5][6]
-
Issue 2: Inadequate Separation between Isavuconazole and this compound
-
Potential Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Column Particle Size and Dimensions: A column with a smaller particle size (e.g., 3.5 µm) and a longer length (e.g., 150 mm) can provide higher efficiency and better resolution.[1][5]
-
Flow Rate: Lowering the flow rate can sometimes improve separation, although this will increase the run time. A flow rate of 1.0 mL/min is a common starting point.[1][5]
-
Temperature: Optimizing the column temperature can affect selectivity and peak shape. A temperature of 40°C has been used successfully.[1][6]
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Potential Cause: Inefficient extraction from the sample matrix or suboptimal detector settings.
-
Troubleshooting Steps:
-
Sample Preparation: A combination of protein precipitation with acetonitrile followed by solid-phase extraction (SPE) can improve recovery and concentrate the sample, leading to higher sensitivity.[1]
-
Detector Wavelength (UV): For UV detection, ensure the wavelength is set to the absorbance maximum of isavuconazole, which is approximately 285 nm.[1][2][5][6]
-
Mass Spectrometry Parameters: For LC-MS/MS, optimize the ionization source parameters and select appropriate precursor and product ion transitions for both isavuconazole and this compound. A dual-column LC-MS/MS method has been shown to be a reliable tool.[7][8]
-
Data Presentation: Comparison of HPLC Columns
The following table summarizes the chromatographic conditions and performance of different columns used for the separation of isavuconazole.
| Column | Dimensions | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Waters XTerra RP18 | 150 x 4.6 mm | 3.5 | Acetonitrile: 10 mM Ammonium Acetate (pH 8.0) (55:45, v/v) | 1.0 | 40 | UV (285 nm) | [1][5] |
| Waters Atlantis dC18 | 150 x 3.9 mm | 5 | Tested, but XTerra RP18 provided better separation | - | - | UV | [1] |
| Symmetry C18 | 75 x 4.6 mm | 3.5 | Tested, but XTerra RP18 provided better separation | - | - | UV | [1] |
| Acquity BEH C18 | - | - | Acetonitrile and 10.0 M Ammonium Bicarbonate (pH 10) (gradient) | 0.4 | - | DAD (210-260 nm) | [3] |
| Inertsil C18 | 150 x 4.6 mm | 5 | 0.1M Ammonium acetate: Methanol (B129727) (60:40) | 1.2 | Ambient | UV (251 nm) | [4] |
| Hypurity C18 | 250 x 4.6 mm | 5 | Acetonitrile: 10 mM Ammonium Acetate (pH 8.0) (55:45, v/v) | 1.0 | 40 | UV (285 nm) | [6] |
| POROS R1 20 (Trapping) | 2.1 x 30 mm | - | 5% Acetonitrile | - | - | MS/MS | [7] |
Experimental Protocols
Method 1: HPLC-UV using Waters XTerra RP18 Column [1][5]
-
Column: Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 µm) with a guard column.
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 8.0) at a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
UV Detection: 285 nm.
-
Sample Preparation:
-
Perform protein precipitation of plasma samples with acetonitrile.
-
Follow with solid-phase extraction (SPE) using Waters Oasis HLB 1cc cartridges.
-
Elute with methanol, evaporate to dryness, and reconstitute in the mobile phase.
-
Method 2: LC-MS/MS using a Dual-Column System [7][8]
-
Trapping Column: POROS R1 20 (2.1 × 30 mm).
-
Analytical System: Voyager TSQ Quantum triple quadrupole instrument with an Ultimate 3000 chromatography system.
-
Mobile Phase 1 (Loading): 5% Acetonitrile.
-
Sample Preparation:
-
Deproteinize 20 µL of serum by adding 100 µL of ice-cold methanol containing this compound.
-
Vortex and centrifuge at 24,000 × g for 5 minutes.
-
Dilute the clear supernatant tenfold with 5% acetonitrile.
-
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for selecting an optimal HPLC column.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of seven azole antifungal drugs in serum by ultra-high pressure liquid chromatography and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Isavuconazole Detection
Welcome to the technical support center for the sensitive detection of low-level isavuconazole (B1672201). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most sensitive method for detecting low-level isavuconazole?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of isavuconazole in biological matrices.[1][2] Several studies have demonstrated its ability to achieve low limits of quantification (LLOQ), making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4]
Q2: I am observing a low signal-to-noise ratio for my isavuconazole peak. How can I improve it?
A2: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion transitions for isavuconazole and the internal standard. Common transitions for isavuconazole are m/z 438.1 → 214.9 (quantifier) and 438.1 → 368.9 (qualifier).[1][5] For the deuterated internal standard (isavuconazole-d4), transitions are m/z 442.1 → 218.9 (quantifier) and 442.1 → 372.9 (qualifier).[1][5]
-
Improve Chromatographic Separation: A dual-column LC-MS/MS method can be more effective in separating isavuconazole from matrix components, which can enhance the signal.[1] Using a high-resolution column, such as a Waters ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm particle size), can also improve peak shape and resolution.[6]
-
Enhance Sample Preparation: Inefficient sample cleanup can lead to ion suppression. Consider using solid-phase extraction (SPE) for a cleaner sample extract compared to simple protein precipitation.[7]
Q3: My results show high variability between replicate injections. What could be the cause?
A3: High variability can stem from issues with the autosampler, sample stability, or inconsistent sample preparation.
-
Check Autosampler Performance: Ensure the autosampler is functioning correctly and the injection volume is consistent.
-
Evaluate Sample Stability: Isavuconazole in serum is stable for up to 3 days at room temperature.[1] However, prolonged storage or improper conditions can lead to degradation. For long-term storage, samples should be kept at -20°C or -80°C.[4][7]
-
Standardize Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, including standards and quality controls.
Q4: How do I mitigate matrix effects in my isavuconazole assay?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact accuracy.[8]
-
Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as this compound, is highly recommended.[3][9] This is the most effective way to compensate for matrix effects as the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Optimize Sample Cleanup: A more rigorous sample cleanup method like solid-phase extraction (SPE) can help remove interfering matrix components.[7]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) to compensate for matrix effects.
Q5: What type of blood collection tube is recommended for isavuconazole analysis?
A5: The choice of blood collection tube can impact the measured concentration of isavuconazole. Studies have shown that serum concentrations can be significantly lower after incubation in serum tubes containing a separator gel.[1][5] Therefore, it is recommended to use tubes without separator gel for the quantification of isavuconazole.[1]
Quantitative Data Summary
The following tables summarize key performance characteristics of various analytical methods for isavuconazole detection.
Table 1: LC-MS/MS Method Performance
| Parameter | Method 1[1][5] | Method 2[6] | Method 3[3] | Method 4[4] |
| Linearity Range | 0.2 - 12.8 mg/L | 25 - 2500 ng/mL | 5 - 1250 ng/mL | 4 - 4000 ng/mL |
| LLOQ | 0.2 mg/L | 25 ng/mL | 5 ng/mL | 4 ng/mL |
| LOD | Not Reported | 5 ng/mL | Not Reported | Not Reported |
| Precision (%CV) | Within-run: 1.4-2.9%Between-run: 1.5-3.0% | Not Reported | Interassay: 2.5-6.1% | Not Reported |
| Recovery (%) | 93.9 - 102.7% | Not Reported | Not Reported | Not Reported |
| Internal Standard | This compound | Not specified | This compound | This compound |
Table 2: HPLC-UV Method Performance
| Parameter | Method 1[7] | Method 2[10] |
| Linearity Range | 0.025 - 10 µg/mL | 1.25 - 3.75 µg/mL |
| LLOQ | 0.025 µg/mL | Not Reported |
| LOD | Not Reported | Not Reported |
| Precision (%CV) | Intra-day & Inter-day: comparable to or better than other published methods | Not Reported |
| Recovery (%) | Not Reported | Not Reported |
| UV Detection Wavelength | 285 nm | 254 nm |
Experimental Protocols
Protocol 1: Isavuconazole Quantification in Human Plasma by LC-MS/MS
This protocol is based on methodologies described in the literature.[1][3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add the internal standard (this compound).[3]
-
Add acetonitrile (B52724) for protein precipitation.[3]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.[3]
2. Chromatographic Conditions
-
LC System: Ultimate 3000 chromatography system or equivalent.[1]
-
Column: Luna 5-μm Phenyl–Hexyl column 100A 50 × 2.1 mm or Synergi Polar-RP column (20 mm by 2.0 mm by 4 μm).[1][3]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: As appropriate for the column dimensions.
-
Gradient: A linear gradient is typically used.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: TSQ Quantum triple quadrupole instrument or equivalent.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: Isavuconazole Quantification in Human Plasma by HPLC-UV
This protocol is based on the methodology described by Nannetti et al.[7]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
Perform protein precipitation followed by solid-phase extraction (SPE) using Oasis HLB cartridges.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Alliance 2695 Separation Module or equivalent.[7]
-
Column: Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 µm).[7]
-
Mobile Phase: Isocratic mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 8.0, 10 mM) and acetonitrile (45:55, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 20 µL.[7]
3. UV Detection
Visualizations
Caption: LC-MS/MS experimental workflow for isavuconazole quantification.
Caption: Troubleshooting guide for low signal-to-noise ratio.
Caption: Strategies for mitigating matrix effects in isavuconazole analysis.
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 6. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Solving Solubility Issues with Isavuconazole-D4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with Isavuconazole-D4. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative solubility data to support your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in a question-and-answer format.
Question 1: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
First, verify that you are using an appropriate solvent. This compound, similar to its non-deuterated counterpart, exhibits high solubility in organic solvents and is sparingly soluble in aqueous solutions.[1]
-
Recommended Solvents: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and acetonitrile (B52724) are recommended.[1][2][3]
-
Initial Steps: If you are using one of these solvents and still face issues, try the following:
-
Increase Sonication Time: Gentle warming and extended sonication can aid dissolution. For DMSO, ultrasonic treatment is recommended.[3]
-
Use Fresh Solvent: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. Always use a fresh, unopened bottle of high-purity solvent.
-
Check for Contamination: Ensure your glassware and equipment are clean and dry.
-
Question 2: I need to prepare an aqueous solution of this compound for my experiment, but it's precipitating.
Answer:
Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility. To prepare an aqueous solution, first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of your choice.
-
Recommended Two-Step Protocol:
-
Prepare a concentrated stock solution in an organic solvent such as DMF or DMSO.
-
Gradually add the aqueous buffer to the organic stock solution while vortexing or stirring. Do not add the stock solution to the buffer, as this can cause immediate precipitation.
-
For example, Isavuconazole has a solubility of approximately 0.25 mg/ml in a 1:4 solution of DMF:PBS (pH 7.2). It is important to note that aqueous solutions of Isavuconazole are not stable for more than a day.
Question 3: Can I use solvents other than DMSO or DMF to dissolve this compound?
Answer:
Yes, other organic solvents can be used. This compound is known to be soluble in acetonitrile. The non-deuterated form is also soluble in ethanol. The choice of solvent will depend on the requirements of your specific experiment and downstream applications. For many biological assays, DMSO is a common choice, but it's crucial to be aware of its potential effects on cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound compared to non-deuterated Isavuconazole?
A1: The isotopic labeling in this compound is not expected to significantly alter its physicochemical properties, including solubility. Therefore, the solubility of this compound in various solvents should be very similar to that of Isavuconazole.
Q2: How should I store my this compound solutions?
A2: Stock solutions of this compound in organic solvents should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials. Aqueous solutions are not recommended for storage for more than one day.
Q3: Is this compound light-sensitive?
A3: While there is no specific information indicating light sensitivity for this compound, it is good laboratory practice to store solutions in amber vials or protect them from light to prevent potential degradation.
Q4: What is the purpose of using this compound in experiments?
A4: this compound is a deuterium-labeled version of Isavuconazole. It is primarily used as an internal standard for the quantification of Isavuconazole in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.
Quantitative Solubility Data
The following tables summarize the available solubility data for Isavuconazole and this compound in various solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (226.51 mM) | Ultrasonic treatment is recommended. Use of newly opened DMSO is advised as it is hygroscopic. |
| Acetonitrile | Soluble | A specific concentration is not provided, but it is listed as a suitable solvent. |
Table 2: Solubility of Isavuconazole
| Solvent | Concentration | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 70 mg/mL (160.01 mM) | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 87 mg/mL (198.87 mM) | 25 |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified |
| Ethanol | ~5 mg/mL | Not Specified |
| Ethanol | 87 mg/mL (198.87 mM) | 25 |
| Water | Insoluble | 25 |
| 1:4 DMF:PBS (pH 7.2) | ~0.25 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.415 mg of this compound (Molecular Weight: 441.5 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound solid. For a 10 mM solution, this would be 1 mL for 4.415 mg.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved. This may take several minutes.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visual Guides
Workflow for Dissolving this compound
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Solubility Issues with this compound
Caption: A decision tree for troubleshooting this compound solubility.
References
minimizing ion suppression in isavuconazole bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the bioanalysis of isavuconazole (B1672201).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect isavuconazole bioanalysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, isavuconazole, is reduced by co-eluting components from the biological matrix (e.g., plasma, serum). This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. The presence of interfering species in the sample matrix, such as phospholipids, salts, and proteins, can compete for ionization or inhibit the efficient formation of isavuconazole ions in the mass spectrometer's source.
Q2: What are the most common sample preparation techniques for isavuconazole analysis and how do they relate to ion suppression?
A2: The most commonly reported sample preparation technique for isavuconazole in biological matrices is protein precipitation (PPT) . This method is fast and simple, but it may not effectively remove all matrix components, particularly phospholipids, which are major contributors to ion suppression. Other techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can provide cleaner extracts, thereby reducing matrix effects, but are more time-consuming. While direct comparative studies on isavuconazole are limited, SPE is generally considered to result in lower matrix effects than PPT.
Q3: How can I minimize ion suppression during my isavuconazole analysis?
A3: Minimizing ion suppression involves a multi-faceted approach:
-
Optimize Sample Preparation: Employ a sample cleanup method that effectively removes interfering matrix components. While protein precipitation is common, consider SPE for cleaner samples, especially if significant ion suppression is observed.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to separate isavuconazole from co-eluting matrix components. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of isavuconazole-d4 (B584089) as an internal standard is highly recommended.[1] Since it co-elutes with isavuconazole and has very similar physicochemical properties, it experiences similar ion suppression, allowing for accurate correction of the analyte signal.
-
Mobile Phase Modification: The choice of mobile phase additives can influence ionization efficiency. Acidic modifiers like formic acid are commonly used to promote protonation in positive ion mode.
Q4: What are the recommended LC-MS/MS parameters for isavuconazole analysis?
A4: Based on published methods, typical LC-MS/MS parameters for isavuconazole include:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water, often containing an acidic modifier like 0.1% formic acid.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The precursor-to-product ion transition for isavuconazole is typically m/z 438.1 → 214.9. For the internal standard this compound, the transition is m/z 442.1 → 218.9.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low isavuconazole signal intensity | Significant ion suppression from the sample matrix. | - Improve sample cleanup by switching from protein precipitation to solid-phase extraction (SPE).- Optimize chromatographic separation to resolve isavuconazole from interfering peaks.- Ensure the use of a stable isotope-labeled internal standard (this compound) for accurate correction. |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Standardize the sample preparation procedure to ensure consistency.- Use a robust internal standard like this compound to compensate for variability.[1]- Check for and resolve any issues with the LC system that may cause retention time shifts. |
| High background noise in the chromatogram | Incomplete removal of matrix components. | - Enhance the sample preparation method (e.g., use a more rigorous SPE protocol).- Use a higher purity solvent for mobile phase preparation.- Clean the ion source of the mass spectrometer. |
| Low recovery of isavuconazole | Suboptimal sample preparation. | - For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation.- For SPE, optimize the wash and elution steps to prevent loss of the analyte.- Verify the stability of isavuconazole in the processed sample. |
Experimental Protocols and Data
Representative LC-MS/MS Method for Isavuconazole in Human Plasma
This protocol is based on a validated method for the quantification of isavuconazole.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isavuconazole: 438.1 → 214.9 (quantifier), 438.1 → 368.9 (qualifier)
-
This compound (IS): 442.1 → 218.9 (quantifier), 442.1 → 372.9 (qualifier)
-
Quantitative Data from a Validated Method
The following tables summarize performance data from a published isavuconazole bioanalytical method using protein precipitation and LC-MS/MS.
Table 1: Recovery and Precision of Isavuconazole in Human Serum
| Concentration Level | Mean Recovery (%) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |
| Low | 93.9 | 2.9 | 3.0 |
| Medium | 102.7 | 1.4 | 1.5 |
| High | 98.5 | 1.8 | 2.1 |
Table 2: Linearity of Isavuconazole Quantification
| Parameter | Value |
| Linear Range | 0.2 - 12.8 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low isavuconazole signal intensity.
Caption: Relationship between sample preparation and ion suppression.
References
- 1. UPLC-MS/MS Measurement of the Effect of Isavuconazole, Itraconazole and Fluconazole on the Pharmacokinetics of Selinexor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve linearity issues in isavuconazole assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of isavuconazole (B1672201), with a specific focus on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in isavuconazole assays?
A1: Non-linearity in calibration curves for isavuconazole assays, whether using HPLC-UV or LC-MS/MS, can stem from several factors. These include detector saturation at high analyte concentrations, matrix effects from plasma or serum components, and issues with the extraction process.[1][2][3] For LC-MS/MS methods, ionization saturation or the formation of multimers at high concentrations can also contribute to a non-linear response.[1]
Q2: What is a typical linear range for an isavuconazole assay?
A2: The linear range for isavuconazole assays can vary depending on the analytical method and instrumentation. For HPLC-based methods, a common linear range is 0.15 to 10 mg/L.[4] Some methods have demonstrated linearity from 0.025 to 10 µg/mL. For LC-MS/MS, the linear range can be broader. It's crucial to validate the linear range for your specific assay and laboratory conditions.
Q3: How does the choice of analytical method (HPLC-UV vs. LC-MS/MS) affect calibration curve linearity?
A3: Both HPLC-UV and LC-MS/MS can provide linear calibration curves for isavuconazole. However, they are susceptible to different sources of non-linearity. HPLC-UV detectors can experience saturation at high concentrations, leading to a plateauing of the curve. LC-MS/MS instruments may also experience detector saturation, but are additionally prone to ionization suppression or enhancement due to matrix effects, which can affect linearity. The use of a stable-isotope labeled internal standard in LC-MS/MS can help to mitigate some of these effects.
Q4: Can I use a quadratic regression for my calibration curve if it is non-linear?
A4: While quadratic regression can be used to fit a non-linear curve, its use in regulated bioanalysis can be controversial. It is generally preferred to identify and address the root cause of the non-linearity to achieve a linear calibration curve. If a non-linear fit is used, it must be appropriately justified and validated to ensure the accuracy of the results.
Troubleshooting Guides
Issue: Poor Linearity of the Isavuconazole Calibration Curve
This guide provides a systematic approach to troubleshooting and resolving issues with calibration curve linearity in isavuconazole assays.
Step 1: Initial Assessment
-
Symptom: The coefficient of determination (r²) is below the acceptable limit (typically >0.99). The response at higher concentrations is lower or higher than expected.
-
Action: Review the calibration curve plot. Determine if the deviation from linearity occurs at the high end, low end, or across the entire range.
Step 2: Investigate High Concentration Non-Linearity
-
Potential Cause: Detector saturation.
-
Troubleshooting:
-
Dilute the high concentration standards and re-run the analysis. If linearity is restored at lower concentrations, detector saturation is the likely cause.
-
For future assays, consider narrowing the calibration range or using a different detector setting if available.
-
Step 3: Investigate Low Concentration Non-Linearity
-
Potential Cause: Poor sensitivity, background noise, or issues with the limit of quantification (LLOQ).
-
Troubleshooting:
-
Ensure that the LLOQ standard meets the required signal-to-noise ratio (typically >5 or 10).
-
Check for any interfering peaks in the blank samples.
-
Optimize the mobile phase and chromatographic conditions to improve peak shape and sensitivity.
-
Step 4: Investigate General Non-Linearity or Irreproducibility
-
Potential Causes: Issues with sample preparation, internal standard, or instrument performance.
-
Troubleshooting:
-
Sample Preparation: Review the extraction procedure for consistency. Ensure complete protein precipitation and efficient extraction.
-
Internal Standard (IS): Verify the concentration and stability of the IS working solution. In LC-MS/MS, using a stable-isotope labeled IS is recommended to compensate for matrix effects and ionization variability.
-
Instrument Performance: Check for leaks in the HPLC/UPLC system, ensure the column is in good condition, and verify that the detector is functioning correctly.
-
Quantitative Data Summary
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | HPLC-UV Method 3 |
| Linear Range | 0.15 - 10 mg/L | 0.025 - 10 µg/mL | 1.25 - 3.75 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.998 | 0.9999 |
| Lower Limit of Quantification (LLOQ) | 0.15 mg/L | 0.025 µg/mL | Not Specified |
| Intra-day Imprecision | <10% | ≤ 7.9% | Not Specified |
| Inter-day Imprecision | <10% | ≤ 7.9% | Not Specified |
| Accuracy | <10% | -5.0% to 8.0% | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Method for Isavuconazole Quantification in Plasma
This protocol is a composite based on methodologies described in the literature.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of isavuconazole in methanol (B129727) (e.g., 1 mg/mL).
-
Prepare working solutions by serial dilution of the stock solution in methanol.
-
Prepare calibration standards by spiking drug-free human plasma with the working solutions to achieve the desired concentration range (e.g., 0.025 to 10 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
To 200 µL of plasma sample (standard, QC, or unknown), add an internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant for further cleanup.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Set the wavelength to an appropriate value (e.g., 285 nm).
-
-
Data Analysis:
-
Integrate the peak areas of isavuconazole and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use linear regression to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the isavuconazole concentration in the unknown samples using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for isavuconazole assay calibration curve linearity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isavuconazole Assay Cross-Validation with Diverse Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three distinct bioanalytical methods for the quantification of isavuconazole (B1672201) in human plasma, each employing a different approach to internal standardization: a deuterated internal standard with LC-MS/MS, a proprietary internal standard with HPLC-fluorescence, and a method with no internal standard for HPLC-UV detection. The selection of an appropriate internal standard is a critical step in bioanalytical method development, directly impacting the accuracy and reproducibility of the results. This document offers supporting experimental data, detailed protocols, and a logical workflow for cross-validation to aid researchers in selecting and validating the most suitable assay for their specific needs.
The Importance of Cross-Validation
Cross-validation of bioanalytical methods is essential to ensure the reliability and consistency of data, particularly when samples from a single study are analyzed at different laboratories or when different analytical techniques are used. As outlined in regulatory guidelines, cross-validation serves to demonstrate that the different methods or laboratories produce comparable results. This process typically involves analyzing the same set of quality control samples and incurred samples with each method and comparing the outcomes.
Below is a generalized workflow for the cross-validation of bioanalytical methods.
Performance Comparison of Isavuconazole Assays
The following tables summarize the quantitative performance characteristics of three distinct isavuconazole assays. These assays differ in their detection methods and, most notably, in their use of an internal standard.
Table 1: Assay Characteristics and Internal Standard Usage
| Feature | LC-MS/MS with Deuterated IS | HPLC-Fluorescence with Kit IS | HPLC-UV without IS |
| Internal Standard (IS) | Isavuconazole-d4[1] | Proprietary (included in ChromSystems kit)[2][3][4][5] | None Used[6][7] |
| Detection Method | Tandem Mass Spectrometry | Fluorescence Detection[2][3][4][5] | UV Absorbance at 285 nm[6][7] |
| Sample Preparation | Protein Precipitation[1] | Protein Precipitation (Kit-based)[2] | Protein Precipitation & Solid-Phase Extraction[6] |
Table 2: Quantitative Performance Data
| Parameter | LC-MS/MS with Deuterated IS | HPLC-Fluorescence with Kit IS | HPLC-UV without IS |
| Linearity Range | 0.2 - 12.8 mg/L[1] | 0.2 - 20.0 mg/L[5] | 0.025 - 10 µg/mL[6][8] |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L[1] | 0.2 mg/L[5] | 0.025 µg/mL[6][8] |
| Intra-day Precision (%CV) | 1.4 - 2.9%[1] | < 3.7%[5] | ≤ 6.3%[6] |
| Inter-day Precision (%CV) | 1.5 - 3.0%[1] | < 3.7%[5] | ≤ 7.9%[6][8] |
| Accuracy (% Bias or Recovery) | 93.9 - 102.7% (Recovery)[1] | 95.0 - 106.2% (Accuracy)[5] | -5.0% to 8.0% (% Bias)[6][8] |
Experimental Protocols
LC-MS/MS Assay with Deuterated Internal Standard (this compound)
This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization.
-
Sample Preparation : To 20 µL of serum sample (calibrator, control, or unknown), 100 µL of ice-cold methanol (B129727) containing the internal standard (this compound, 1 mg/L) is added for protein precipitation.[1] The mixture is vortexed and then centrifuged at 24,000 x g for 5 minutes. The resulting supernatant is diluted tenfold with 5% acetonitrile (B52724) before injection.[1]
-
Chromatography : A dual-column system can be employed with a trapping column (e.g., POROS R1 20, 2.1 x 30 mm) and an analytical column.[1]
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer in positive ion mode. The multiple reaction monitoring (MRM) transitions are m/z 438.1 → 214.9 for isavuconazole and m/z 442.1 → 218.9 for this compound.[1]
HPLC-Fluorescence Assay with Commercial Kit Internal Standard
This method employs a commercially available kit which includes a proprietary internal standard, offering a streamlined and standardized workflow.
-
Sample Preparation : Plasma samples are prepared according to the manufacturer's instructions for the ChromSystems TDM kit.[3][4] This typically involves a protein precipitation step where a specific volume of plasma is mixed with a precipitation reagent containing the internal standard.
-
Chromatography : The separation is achieved on the HPLC column provided with the kit. An isocratic mobile phase (also supplied with the kit) is used at a flow rate of 1.0 to 1.2 mL/min.[2][9]
-
Fluorescence Detection : The fluorescence detector is set to an excitation wavelength of 261 nm and an emission wavelength of 366 nm.[2][3][4][5] The retention time for isavuconazole is approximately 12.1 minutes.[3]
HPLC-UV Assay without Internal Standard
This method demonstrates the feasibility of quantifying isavuconazole without an internal standard, which requires a highly consistent and reproducible extraction procedure.
-
Sample Preparation : This method involves a combined protein precipitation and solid-phase extraction (SPE) procedure for sample cleanup.[6] Plasma proteins are first precipitated with acetonitrile, followed by SPE to remove interfering substances.
-
Chromatography : Chromatographic separation is performed on a Waters XTerra RP18 column (150 mm × 4.6 mm, 3.5 µm) using an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 8.0, 10 mM) and acetonitrile (45:55, v/v) at a flow rate of 1.0 mL/min.[6]
-
UV Detection : The UV detector is set to a wavelength of 285 nm.[6][7] The total run time is approximately 12 minutes.[6] The authors justify the absence of an internal standard by the high precision, reproducibility, and consistent recovery of the extraction procedure.[6]
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. annexpublishers.com [annexpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to Isavuconazole-D4 and Other Azole Antifungal Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of azole antifungal agents in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug development. The use of a suitable internal standard (IS) is critical for achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Isavuconazole-D4 with other commonly used deuterated and non-deuterated internal standards for the analysis of azole antifungals.
Performance Comparison of Azole Antifungal Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, to compensate for any variations. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard for LC-MS/MS-based quantification due to their physicochemical properties being nearly identical to the corresponding analytes.[1]
The following table summarizes the performance characteristics of this compound and other selected internal standards based on data from various studies. This comparative data highlights the suitability of these standards for the quantitative analysis of a panel of azole antifungals.
| Internal Standard | Analyte(s) | Method | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Isavuconazole (B1672201) | LC-MS/MS | 1.0 - 26.2 | 0.6 - 6.6 | 0.6 - 6.6 | Not explicitly stated, but compensated by IS | Not explicitly stated, but compensated by IS | [2] |
| Voriconazole-D3 | Voriconazole | LC-MS/MS | 6.3 - Not Stated | 0.6 - 6.6 | 0.6 - 6.6 | Not explicitly stated, but compensated by IS | Not explicitly stated, but compensated by IS | [2] |
| Posaconazole-D4 | Posaconazole | LC-MS/MS | 10.3 - Not Stated | 0.6 - 6.6 | 0.6 - 6.6 | Not explicitly stated, but compensated by IS | Not explicitly stated, but compensated by IS | [2] |
| Itraconazole-D5 | Itraconazole | LC-MS/MS | 1.7 - Not Stated | 0.6 - 6.6 | 0.6 - 6.6 | Not explicitly stated, but compensated by IS | Not explicitly stated, but compensated by IS | [2] |
| Fluconazole-D4 | Fluconazole | LC-MS/MS | 28.3 - Not Stated | 0.6 - 6.6 | 0.6 - 6.6 | Not explicitly stated, but compensated by IS | Not explicitly stated, but compensated by IS | [2] |
| UK115794 (non-deuterated) | Voriconazole, Posaconazole, Isavuconazole | UPLC-UV | 50 - 10000 | <7.5 | <7.5 | 98 | Not explicitly stated | [3] |
| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline (non-deuterated) | Voriconazole, Posaconazole, Itraconazole | LC-MS/MS | Not Stated | Not Stated | Not Stated | Not Stated | Not Stated | [4] |
Experimental Protocols
A robust and validated analytical method is essential for accurate therapeutic drug monitoring of azole antifungals. Below is a representative experimental protocol for the simultaneous quantification of voriconazole, posaconazole, and isavuconazole in human plasma using deuterated internal standards, including this compound.
1. Sample Preparation: Protein Precipitation
This method utilizes a simple and rapid protein precipitation step.[4]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution: A mixture of this compound, Voriconazole-D3, and Posaconazole-D4 in methanol (B129727) at a concentration of 100 ng/mL each.
-
-
Procedure:
-
To 50 µL of plasma sample (calibrator, quality control, or patient sample), add 150 µL of the IS working solution.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of water to the supernatant.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of the analytes from endogenous matrix components. For example:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isavuconazole: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Voriconazole: Precursor ion > Product ion
-
Voriconazole-D3: Precursor ion > Product ion
-
Posaconazole: Precursor ion > Product ion
-
Posaconazole-D4: Precursor ion > Product ion
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument used.
-
Visualizations
Azole Antifungal Mechanism of Action
Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[5][6][7] This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway.[5][8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Inhibition of this enzyme disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[5]
Caption: Mechanism of action of azole antifungals.
Experimental Workflow for Azole Antifungal TDM
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of azole antifungals using LC-MS/MS with an internal standard.
Caption: Experimental workflow for azole TDM.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an LC-MS/MS Method for Isavuconazole in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the antifungal agent isavuconazole (B1672201) in biological matrices, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines. This document is intended to serve as a practical resource for researchers and scientists involved in therapeutic drug monitoring (TDM) and pharmacokinetic studies of isavuconazole.
Introduction to Isavuconazole and the Role of LC-MS/MS
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis. Therapeutic drug monitoring of isavuconazole is crucial to ensure efficacy and avoid potential toxicity. LC-MS/MS has emerged as the preferred analytical technique for the quantification of isavuconazole in biological samples due to its high specificity, sensitivity, and accuracy.[1][2] This guide will detail the essential validation parameters and provide a comparison of performance data from published methods.
FDA Bioanalytical Method Validation: Key Parameters
The FDA's "Bioanalytical Method Validation" guidance outlines the necessary parameters to ensure the reliability of bioanalytical data.[3][4] A full validation of an LC-MS/MS method should address the following aspects:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the Lower Limit of Quantification (LLOQ).
-
Matrix Effect: The alteration of analyte response due to the presence of interfering components in the biological matrix.
-
Calibration Curve: The relationship between the analyte concentration and the instrument response.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Comparative Performance of Validated Isavuconazole LC-MS/MS Methods
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of isavuconazole in human plasma or serum, demonstrating their adherence to FDA validation guidelines.
Table 1: Linearity and Sensitivity
| Parameter | Method 1[1] | Method 2[5] | Method 3[6] | FDA Guideline |
| Linear Range | 0.2 - 12.8 µg/mL | 25 - 2500 ng/mL | 4 - 4000 ng/mL | At least 6-8 non-zero standards |
| LLOQ | 0.2 µg/mL | 25 ng/mL | 4 ng/mL | Response should be at least 5 times the blank response |
| Correlation Coefficient (r²) | > 0.999 | Not Reported | ≥ 0.9801 | ≥ 0.99 is recommended |
Table 2: Accuracy and Precision
| Parameter | Method 1[1] | Method 2[5] | Method 3[6] | FDA Guideline[4] |
| Intra-day Precision (%CV) | 1.4 - 2.9% | Not Reported | Not Reported | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 1.5 - 3.0% | Not Reported | Not Reported | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 93.9 - 102.7% | Not Reported | Not Reported | Within ±15% of nominal (±20% at LLOQ) |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1[1] | Method 2 | Method 3 | FDA Guideline |
| Extraction Recovery | 93.9 - 102.7% | Not Reported | Not Reported | Should be consistent, precise, and reproducible |
| Matrix Effect | Not explicitly reported, but selectivity confirmed | Not Reported | Not Reported | Assessed to ensure precision, selectivity, and sensitivity are not compromised |
Detailed Experimental Protocol: A Representative LC-MS/MS Method
This section provides a detailed protocol for a typical LC-MS/MS method for the quantification of isavuconazole in human plasma, based on common practices from validated methods.[3][6][7]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standard (e.g., isavuconazole-d4).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Mandatory Visualizations
Caption: Isavuconazole LC-MS/MS Sample Preparation and Analysis Workflow.
Caption: Key FDA Bioanalytical Method Validation Parameters.
Conclusion
The validation of an LC-MS/MS method for the quantification of isavuconazole in biological matrices is a critical step in ensuring the reliability of data for clinical and research purposes. Adherence to FDA guidelines ensures that the method is robust, accurate, and precise. The data presented in this guide demonstrate that various LC-MS/MS methods have been successfully validated and are suitable for the therapeutic drug monitoring and pharmacokinetic analysis of isavuconazole. The provided experimental protocol and workflows offer a practical starting point for laboratories looking to implement such a method.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isavuconazole Quantification Methods in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of isavuconazole (B1672201), a critical triazole antifungal agent. The data presented is synthesized from a comprehensive European inter-laboratory "round-robin" study and supplemented with more recent findings from single-laboratory validations to offer a thorough overview of method performance and protocols. This document is intended to assist researchers and clinicians in selecting and implementing reliable isavuconazole quantification assays.
Introduction to Isavuconazole Therapeutic Drug Monitoring
Isavuconazole is the active form of the prodrug isavuconazonium (B1236616) sulfate (B86663) and is used in the treatment of invasive aspergillosis and mucormycosis.[1] While routine therapeutic drug monitoring (TDM) for isavuconazole may not always be necessary due to its predictable dose-exposure relationship, it can be valuable in specific clinical situations to ensure efficacy and avoid potential toxicity.[1] Accurate and reproducible quantification of isavuconazole plasma concentrations is paramount for reliable TDM.[1] Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection being the most common.[1][2][3] Bioassays and HPLC with fluorescence detection (LC-FL) are also utilized, though less frequently.[1]
Inter-Laboratory Performance of Isavuconazole Quantification Methods
A significant European "round-robin" proficiency testing study involving 27 laboratories provides the most comprehensive inter-laboratory comparison data to date.[1][2][4] This study assessed the accuracy and reproducibility of LC-MS/MS, LC-UV, LC-FL, and bioassays for isavuconazole quantification in spiked human plasma samples.[1][2][4]
The study was conducted in two rounds with different nominal concentrations of isavuconazole. A key performance metric was the percentage of results falling within a ±15% margin of the nominal concentration, a standard acceptance criterion in bioanalytical method validation.[1]
Summary of Inter-Laboratory Comparison Results
The following tables summarize the performance of the different analytical methods across the participating laboratories in the two rounds of the study.
Table 1: Performance of Isavuconazole Quantification Methods (Round 1) [1]
| Method | Number of Labs | Nominal Concentrations (ng/mL) | Mean Determined Concentration (ng/mL) | Standard Deviation (ng/mL) |
| LC-MS/MS | 15 | 1000, 1700, 2500, 4000 | 1007, 1710, 2528, 3898 | 183, 323, 540, 842 |
| LC-UV | 9 | 1000, 1700, 2500, 4000 | - | - |
| LC-FL | 1 | 1000, 1700, 2500, 4000 | - | - |
| Bioassay | 2 | 1000, 1700, 2500, 4000 | - | - |
Table 2: Performance of Isavuconazole Quantification Methods (Round 2) [1]
| Method | Number of Labs | Nominal Concentrations (ng/mL) | Mean Determined Concentration (ng/mL) | Standard Deviation (ng/mL) |
| LC-MS/MS | 15 | 1200, 1800, 2400, 4000 | 1411, 2111, 2789, 4723 | 303, 409, 511, 798 |
| LC-UV | 9 | 1200, 1800, 2400, 4000 | - | - |
| LC-FL | 1 | 1200, 1800, 2400, 4000 | - | - |
| Bioassay | 2 | 1200, 1800, 2400, 4000 | - | - |
Table 3: Overall Laboratory Performance Across Both Rounds [1][2][4]
| Method | Total Number of Labs | Labs Consistently within 15% Margin | Labs Consistently Exceeding Upper 15% Margin |
| LC-MS/MS | 15 | 4 | 3 |
| LC-UV | 9 | 5 | 3 |
| LC-FL | 1 | 0 | 1 |
| Bioassay | 2 | 1 | 0 |
The results of the inter-laboratory analysis revealed considerable variability in the performance of the different methods and laboratories. A key finding was that less than half of the participating laboratories consistently produced results within the acceptable ±15% margin.[1] Overestimation of isavuconazole concentrations was more common than underestimation, which could have clinical implications, potentially leading to inappropriate dose reductions.[1] The study concluded that greater standardization of methodologies is needed to improve the accuracy and reproducibility of isavuconazole TDM.[1]
Experimental Protocols for Isavuconazole Quantification
Detailed experimental protocols vary between laboratories. However, the general principles for the most common methods are outlined below, based on information from various published studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a powerful and highly specific method for quantifying isavuconazole.[3]
-
Sample Preparation: A common approach is protein precipitation.[5] This typically involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma or serum sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing isavuconazole, is then further processed or directly injected into the LC-MS/MS system.
-
Internal Standard: An internal standard, such as a stable isotope-labeled version of isavuconazole (e.g., isavuconazole-d4), is added to the samples and calibrators to correct for variations in sample processing and instrument response.[5]
-
Chromatographic Separation: Reversed-phase chromatography is typically used to separate isavuconazole from other components in the sample matrix. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for isavuconazole and then monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.[5]
-
Performance: Validated LC-MS/MS methods generally demonstrate good linearity over a clinically relevant concentration range (e.g., 0.2 to 12.8 mg/L), with high precision (within- and between-run imprecision typically <15%) and accuracy.[3]
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FL) Detection
HPLC with UV or fluorescence detection offers a more widely available and less expensive alternative to LC-MS/MS.[3]
-
Sample Preparation: Similar to LC-MS/MS, sample preparation often involves protein precipitation. Some methods may also incorporate a solid-phase extraction (SPE) step for cleaner samples.
-
Chromatographic Separation: The chromatographic principles are similar to those used in LC-MS/MS, employing a reversed-phase column and a suitable mobile phase to achieve separation.
-
Detection:
-
UV Detection: The eluent from the HPLC column is passed through a UV detector, and the absorbance is measured at a specific wavelength (e.g., 285 nm).
-
Fluorescence Detection: For fluorescence detection, specific excitation and emission wavelengths are used (e.g., excitation at 261 nm and emission at 366 nm).
-
-
Performance: HPLC-UV/FL methods can be validated to provide good linearity, precision, and accuracy, although they may be more susceptible to interference from other compounds in the sample compared to LC-MS/MS.[3] The lower limit of quantification may also be higher than that achievable with LC-MS/MS.
Methodological Workflows and Considerations
The following diagrams illustrate the general workflow for isavuconazole quantification and a decision-making framework for method selection.
Caption: General workflow for isavuconazole quantification.
Caption: Decision tree for selecting an isavuconazole quantification method.
Conclusions and Recommendations
The inter-laboratory comparison of isavuconazole quantification methods highlights significant variability in performance among laboratories, underscoring the need for improved standardization.[1] While LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, well-validated HPLC-UV or HPLC-FL methods can also provide reliable results.[3] The choice of method will often depend on the specific resources and expertise available within a laboratory.
To enhance the accuracy and consistency of isavuconazole therapeutic drug monitoring, the following are recommended:
-
Method Standardization: Laboratories should work towards harmonizing their analytical procedures, including sample preparation, calibration, and quality control practices.
-
Use of Internal Standards: The consistent use of an appropriate internal standard is crucial for improving the accuracy of chromatographic methods.[1]
-
Proficiency Testing: Regular participation in external quality assessment and proficiency testing programs is essential for laboratories to monitor and improve their performance.
-
Clear Communication: Open discussion and sharing of protocols among laboratories can facilitate the identification and correction of systematic errors.[1]
By addressing these factors, the analytical community can increase the reliability of isavuconazole quantification, ultimately leading to improved patient care.
References
- 1. Interlaboratory Analysis of Isavuconazole Plasma Concentration Assays Among European Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory Analysis of Isavuconazole Plasma Concentration Assays Among European Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
performance characteristics of Isavuconazole-D4 versus a structural analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of Isavuconazole-D4 and its structural analog, Isavuconazole (B1672201). The primary application of this compound is as an internal standard in the bioanalysis of Isavuconazole, which dictates the comparative focus of this document. This guide will objectively present available data on their respective roles and performance, supported by experimental data where available.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] this compound is a deuterated version of Isavuconazole, where four hydrogen atoms on the benzonitrile (B105546) ring have been replaced with deuterium (B1214612).[3] This isotopic substitution makes this compound an ideal internal standard for mass spectrometry-based quantification of Isavuconazole in biological samples.[4][5]
While direct in vivo performance data for this compound as a therapeutic agent is not publicly available, its use as an internal standard implies that its chemical and physical properties are nearly identical to those of Isavuconazole. The key difference lies in its mass, which allows for its distinction from the non-deuterated form in mass spectrometric analyses. This guide will first detail the well-documented performance of Isavuconazole and then discuss the role and implicit performance characteristics of this compound in that context.
Performance Characteristics of Isavuconazole
Isavuconazole has been extensively studied, and its pharmacokinetic and pharmacodynamic profiles are well-characterized.
Pharmacokinetics
Isavuconazole exhibits predictable pharmacokinetics with high oral bioavailability and a long elimination half-life.
| Parameter | Value | Reference |
| Oral Bioavailability | ~98% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours (oral) | |
| Protein Binding | >99% (predominantly to albumin) | |
| Volume of Distribution (Vd) | ~450 L | |
| Metabolism | Primarily by CYP3A4 and CYP3A5 | |
| Elimination Half-life (t½) | 56 - 104 hours |
Pharmacodynamics
The antifungal activity of Isavuconazole is concentration-dependent, with the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) being the key pharmacodynamic index.
| Fungal Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Aspergillus fumigatus | - | 1 | |
| Candida albicans | <0.5 | <2.0 | |
| Candida krusei | <0.5 | <2.0 | |
| Candida glabrata | <0.5 | <2.0 | |
| Cryptococcus neoformans | - | 0.032 | |
| Cryptococcus gattii | - | 0.125 |
Role and Performance of this compound
This compound is exclusively utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Isavuconazole in biological matrices like plasma.
The core principle behind using a deuterated analog as an internal standard is that it behaves identically to the analyte (Isavuconazole) during sample preparation (e.g., extraction) and chromatographic separation. However, due to its higher mass (a result of the four deuterium atoms), it can be separately detected by the mass spectrometer. This allows for accurate correction of any analyte loss during sample processing and for variations in instrument response, leading to highly reliable and reproducible quantification.
While no in vivo therapeutic performance data for this compound is available, its function as an internal standard provides insight into its implicit performance characteristics:
-
Chemical and Physical Properties: Assumed to be nearly identical to Isavuconazole, ensuring it co-elutes during chromatography and has similar ionization efficiency in the mass spectrometer.
-
Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. While not documented for this compound specifically, this "kinetic isotope effect" can sometimes lead to slower metabolism at the site of deuteration. However, as the deuteration is on the benzonitrile ring, which is not the primary site of metabolism for Isavuconazole, a significant alteration of its overall metabolic profile is not expected.
-
Pharmacokinetics and Pharmacodynamics: There is no available data to suggest that this compound has been evaluated for its pharmacokinetic or pharmacodynamic properties as a drug. Its sole purpose in the cited literature is as an analytical tool.
Experimental Protocols
Quantification of Isavuconazole using this compound as an Internal Standard
Objective: To accurately measure the concentration of Isavuconazole in plasma samples.
Methodology:
-
Sample Preparation:
-
Aliquots of plasma samples containing Isavuconazole are taken.
-
A known concentration of this compound (internal standard) is spiked into each sample.
-
Proteins are precipitated from the plasma using a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant containing Isavuconazole and this compound is collected.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into a liquid chromatograph.
-
Isavuconazole and this compound, having virtually identical retention times, are separated from other plasma components.
-
The eluent from the chromatograph is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Isavuconazole and this compound.
-
-
Data Analysis:
-
The peak areas for both Isavuconazole and this compound are measured.
-
The ratio of the peak area of Isavuconazole to the peak area of this compound is calculated.
-
This ratio is compared to a standard curve, generated using known concentrations of Isavuconazole and a constant concentration of this compound, to determine the concentration of Isavuconazole in the original sample.
-
Visualizations
Signaling Pathway of Isavuconazole
Caption: Mechanism of action of Isavuconazole in a fungal cell.
Experimental Workflow for Isavuconazole Quantification
Caption: Workflow for the quantification of Isavuconazole using an internal standard.
Conclusion
Isavuconazole is a well-characterized antifungal agent with predictable pharmacokinetics and broad-spectrum activity. This compound serves as an essential tool in the precise bioanalysis of Isavuconazole, a role for which its performance characteristics are implicitly matched to its non-deuterated counterpart. There is no publicly available evidence to support a therapeutic use for this compound, and therefore a direct comparison of its in vivo performance against Isavuconazole cannot be made. The primary value of this compound lies in its utility in pharmacokinetic and therapeutic drug monitoring studies, which are crucial for optimizing the clinical use of Isavuconazole.
References
- 1. Isavuconazole: Pharmacology, Pharmacodynamics, and Current Clinical Experience with a New Triazole Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Isavuconazole and Voriconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two prominent triazole antifungal agents: isavuconazole (B1672201) and voriconazole (B182144). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary
Isavuconazole and voriconazole are both broad-spectrum triazole antifungals, but they exhibit distinct pharmacokinetic properties that influence their clinical application. Isavuconazole is administered as a water-soluble prodrug, isavuconazonium (B1236616) sulfate, which is rapidly and almost completely hydrolyzed to the active moiety, isavuconazole. It demonstrates linear and predictable pharmacokinetics, a long half-life allowing for once-daily dosing, and high oral bioavailability that is not significantly affected by food. In contrast, voriconazole exhibits non-linear pharmacokinetics due to saturable metabolism, leading to greater inter-individual variability. Its absorption is impacted by food, and it has a shorter half-life necessitating twice-daily dosing. These differences have significant implications for dosing strategies, therapeutic drug monitoring, and the potential for drug-drug interactions.
Data Presentation: Pharmacokinetic Parameter Comparison
The following tables summarize the key pharmacokinetic parameters of isavuconazole and voriconazole based on data from clinical studies.
Table 1: Absorption and Distribution
| Parameter | Isavuconazole | Voriconazole |
| Bioavailability | ~98%[1] | >90% (oral)[1] |
| Time to Peak Concentration (Tmax) | 2-3 hours (oral)[1] | 1-2 hours (oral) |
| Effect of Food | No significant effect[1] | High-fat meal reduces absorption |
| Volume of Distribution (Vd) | ~450 L[1] | 4.6 L/kg |
| Protein Binding | >99% (predominantly albumin) | ~58% |
Table 2: Metabolism and Excretion
| Parameter | Isavuconazole | Voriconazole |
| Metabolism | Primarily by CYP3A4 and CYP3A5, followed by UGT | Primarily by CYP2C19, with contributions from CYP2C9 and CYP3A4 |
| Major Metabolites | Several minor metabolites, none exceeding 10% of parent drug exposure | Voriconazole N-oxide (inactive) |
| Elimination Half-life (t½) | ~130 hours | ~6 hours (dose-dependent) |
| Excretion | Primarily metabolic clearance; <1% unchanged in urine | <2% of the dose excreted unchanged in urine |
| Pharmacokinetics | Linear (dose-proportional) | Non-linear (saturable metabolism) |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are crucial for the interpretation and replication of study results.
Determination of Plasma Concentration
The quantification of isavuconazole and voriconazole in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods employed.
Protocol: HPLC Method for Voriconazole Plasma Concentration
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., another azole antifungal not present in the sample).
-
Precipitate plasma proteins by adding a precipitating agent such as acetonitrile (B52724) or perchloric acid.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the clear supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer).
-
Flow Rate: A constant flow rate, typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 255 nm for voriconazole.
-
-
Quantification:
-
A calibration curve is generated using standards of known voriconazole concentrations in a drug-free plasma matrix.
-
The peak area ratio of voriconazole to the internal standard is plotted against the concentration to create the calibration curve.
-
The concentration of voriconazole in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
In Vitro Metabolism Assays
Understanding the metabolic pathways and the enzymes involved is critical for predicting drug-drug interactions and inter-individual variability.
Protocol: In Vitro Metabolism of Voriconazole using Human Liver Microsomes
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (as a source of cofactors for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Add voriconazole (substrate) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
For enzyme kinetic studies, a range of substrate concentrations is used.
-
To identify the specific CYP enzymes involved, selective chemical inhibitors or recombinant human CYP enzymes can be used in separate incubations.
-
-
Reaction Termination and Sample Processing:
-
After a specified incubation time (e.g., 30-60 minutes), terminate the reaction by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Centrifuge the mixture to pellet the proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.
-
-
Data Analysis:
-
The rate of metabolite formation is calculated.
-
Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to appropriate kinetic models.
-
Plasma Protein Binding Assays
The extent of plasma protein binding influences the free drug concentration available to exert a pharmacological effect.
Protocol: Equilibrium Dialysis for Voriconazole Plasma Protein Binding
-
Apparatus Setup:
-
Use a dialysis apparatus consisting of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like the drug but retains large protein molecules.
-
A high-throughput equilibrium dialysis (HT-ED) plate format is often used for efficiency.
-
-
Procedure:
-
Place a known concentration of voriconazole in drug-free human plasma in one chamber (the plasma chamber).
-
Place a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) in the other chamber (the buffer chamber).
-
Incubate the apparatus at 37°C with gentle agitation to allow the system to reach equilibrium. This typically takes several hours.
-
-
Sample Analysis:
-
After equilibrium is reached, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of voriconazole in each chamber using a validated analytical method like LC-MS/MS.
-
-
Calculation:
-
The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
-
The percentage of protein binding is calculated as: (1 - fu) x 100%.
-
Protocol: Ultrafiltration for Isavuconazole Plasma Protein Binding
-
Sample Preparation:
-
Spike a known concentration of isavuconazole into drug-free human plasma.
-
Incubate the mixture at 37°C to allow for drug-protein binding to reach equilibrium.
-
-
Ultrafiltration:
-
Place the plasma sample into an ultrafiltration device containing a semi-permeable membrane with a specific molecular weight cutoff that retains proteins.
-
Centrifuge the device according to the manufacturer's instructions. The centrifugal force drives the protein-free ultrafiltrate through the membrane.
-
-
Sample Analysis:
-
Collect the ultrafiltrate, which contains the unbound drug.
-
Determine the concentration of isavuconazole in the ultrafiltrate using a sensitive analytical method such as LC-MS/MS.
-
-
Calculation:
-
The unbound concentration is the concentration measured in the ultrafiltrate.
-
The unbound fraction (fu) is calculated as the ratio of the unbound concentration to the total initial concentration in the plasma.
-
The percentage of protein binding is calculated as: (1 - fu) x 100%.
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and metabolic pathways.
Caption: Experimental workflow for determining plasma drug concentrations.
Caption: Metabolic pathways of isavuconazole and voriconazole.
References
A Comparative Clinical Efficacy Analysis: Isavuconazole Versus Other Triazoles
In the landscape of antifungal therapies, triazoles stand as a cornerstone for the management of invasive fungal infections (IFIs). This guide provides a detailed comparison of the clinical efficacy of isavuconazole (B1672201) against other leading triazoles, primarily voriconazole (B182144) and posaconazole (B62084), with a focus on data from pivotal clinical trials and meta-analyses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the relative performance of these antifungal agents.
Executive Summary
Isavuconazole has emerged as a significant therapeutic option for invasive aspergillosis and mucormycosis.[1][2][3][4] Clinical evidence, most notably from the SECURE trial, has established the non-inferiority of isavuconazole to voriconazole in terms of efficacy for the primary treatment of invasive mold disease.[1][5][6] The key distinguishing feature of isavuconazole is its improved tolerability and safety profile, with significantly fewer drug-related adverse events compared to voriconazole.[5][6][7] While direct large-scale, head-to-head treatment trials comparing isavuconazole and posaconazole are less common, existing data suggests comparable efficacy in certain contexts, with posaconazole also demonstrating strong evidence in the prophylactic setting.[8][9][10]
Data Presentation: Efficacy and Safety of Triazoles
The following tables summarize key quantitative data from comparative studies, offering a clear overview of the clinical performance of isavuconazole versus other triazoles.
Table 1: Isavuconazole vs. Voriconazole for Invasive Mold Disease (SECURE Trial)
| Outcome Measure | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Treatment Difference (95% CI) | p-value |
| All-Cause Mortality (Day 42, ITT Population) | 19% (48/258) | 20% (52/258) | -1.0% (-7.8 to 5.7) | Non-inferiority met |
| Overall Success at End of Treatment (Proven/Probable IA) | 35% | 36.4% | Not significantly different | - |
| Drug-Related Adverse Events | 42% (109/258) | 60% (155/258) | - | <0.001 |
| Organ-Specific Adverse Events | ||||
| Hepatobiliary Disorders | 9% (23/258) | 16% (42/258) | - | 0.016 |
| Eye Disorders | 15% (39/258) | 27% (69/258) | - | 0.002 |
| Skin or Subcutaneous Tissue Disorders | 33% (86/258) | 42% (110/258) | - | 0.037 |
Table 2: Meta-Analysis of Isavuconazole vs. Voriconazole for Invasive Fungal Infections
| Outcome Measure | Isavuconazole | Voriconazole | Risk Ratio (RR) (95% CI) | p-value |
| Overall Response | No significant difference | No significant difference | 1.02 (0.83 to 1.25) | 0.86 |
| All-Cause Mortality | No significant difference | No significant difference | 0.95 (0.78 to 1.16) | 0.61 |
| Drug-Related Adverse Events | 42.82% | 58.94% | 0.70 (0.61 to 0.81) | <0.001 |
| Discontinuation due to Drug-Related AEs | Lower incidence | Higher incidence | 0.56 (0.39 to 0.82) | 0.003 |
Source: Meta-analysis data[11][12]
Table 3: Isavuconazole vs. Posaconazole - Comparative Profile
| Feature | Isavuconazole | Posaconazole |
| Primary FDA-Approved Indications | Treatment of invasive aspergillosis and invasive mucormycosis.[8][13] | Prophylaxis of invasive Aspergillus and Candida infections in high-risk patients; treatment of oropharyngeal candidiasis.[8][10] |
| Clinical Efficacy (Treatment) | Non-inferior to voriconazole for invasive aspergillosis.[8] Efficacy in mucormycosis similar to amphotericin B and posaconazole.[1][3] | Non-inferior to voriconazole for primary therapy of invasive aspergillosis.[8] Effective in salvage therapy for various IFIs.[10] |
| Drug Interactions | Fewer and less complicated drug interactions compared to voriconazole and posaconazole.[8][13] | Inhibits CYP3A4 and P-glycoprotein, leading to potential drug-drug interactions.[8] |
| QTc Interval Effect | Associated with dose-dependent QTc shortening.[8] | May cause QTc prolongation.[8] |
Source: Compiled from multiple sources[1][3][8][10][13]
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below is the protocol for the pivotal SECURE trial, which provides the primary evidence for the comparison between isavuconazole and voriconazole.
SECURE Trial (Isavuconazole vs. Voriconazole)
-
Study Design: Phase 3, randomized, double-blind, global, multicenter, non-inferiority trial.[5][6][14]
-
Patient Population: Adult patients with suspected invasive mold disease.[5][6]
-
Randomization: Patients were randomized 1:1 to receive either isavuconazole or voriconazole.[5][6] Stratification was based on geographical region, allogeneic hematopoietic stem cell transplantation status, and active malignant disease at baseline.[5][6]
-
Dosing Regimen:
-
Isavuconazole: 372 mg of isavuconazonium (B1236616) sulfate (B86663) (equivalent to 200 mg isavuconazole) intravenously three times a day on days 1 and 2, followed by a once-daily intravenous or oral dose.[5][6][14]
-
Voriconazole: 6 mg/kg intravenously twice daily on day 1, followed by 4 mg/kg intravenously twice daily on day 2. From day 3 onwards, treatment continued with 4 mg/kg intravenously twice daily or 200 mg orally twice daily.[5][6][14]
-
-
Primary Endpoint: The primary efficacy endpoint was all-cause mortality from the first dose of the study drug to day 42 in the intent-to-treat (ITT) population.[5][6] Non-inferiority was to be concluded if the upper bound of the 95% confidence interval for the treatment difference did not exceed 10%.[5][6]
-
Safety Assessment: Safety was evaluated in all patients who received at least one dose of the study drug.[5][6]
Visualizations
The following diagrams illustrate key aspects of triazole antifungal therapy and the design of the pivotal SECURE trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]
- 3. "Isavuconazole in the Treatment of Invasive Aspergillosis and Mucormyco" by Monica A. Donnelley, Elizabeth S. Zhu et al. [touroscholar.touro.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isavuconazole Comparable to Voriconazole for Aspergillosis Treatment [medscape.com]
- 8. droracle.ai [droracle.ai]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Posaconazole in the management of refractory invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of isavuconazole versus voriconazole for the treatment of invasive fungal infections: a meta-analysis with trial sequential analysis | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Isavuconazole-D4 in Proficiency Testing: A Comparison Guide for Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isavuconazole-D4's performance as an internal standard in proficiency testing for the clinical quantification of isavuconazole (B1672201). It includes supporting data from interlaboratory studies and detailed experimental protocols for commonly used analytical methods.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and mucormycosis. Therapeutic drug monitoring (TDM) of isavuconazole is crucial to ensure efficacy and avoid toxicity. Accurate quantification of isavuconazole in patient samples is therefore paramount. Proficiency testing, involving interlaboratory comparisons, is a critical component of quality assurance for clinical laboratories performing TDM. The choice of internal standard is a key factor in the accuracy and reliability of quantification methods, with stable isotope-labeled internal standards, such as this compound, being the preferred choice for mass spectrometry-based assays.
Performance in Proficiency Testing
An interlaboratory "round-robin" study involving 27 European laboratories provides valuable insight into the performance of various analytical methods for isavuconazole quantification. While the study did not exclusively focus on the type of internal standard used, the results highlight the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which typically employ deuterated internal standards like this compound.
Data from European Interlaboratory Proficiency Testing of Isavuconazole [1][2]
Round 1
| Nominal Concentration (ng/mL) | Mean Determined Concentration (ng/mL) | Standard Deviation (ng/mL) | Analytical Method with Most Consistent Results |
|---|---|---|---|
| 1000 | 1007 | 183 | LC-MS/MS & LC-UV |
| 1700 | 1710 | 323 | LC-MS/MS & LC-UV |
| 2500 | 2528 | 540 | LC-MS/MS & LC-UV |
| 4000 | 3898 | 842 | LC-MS/MS & LC-UV |
Round 2
| Nominal Concentration (ng/mL) | Mean Determined Concentration (ng/mL) | Standard Deviation (ng/mL) | Analytical Method with Most Consistent Results |
|---|---|---|---|
| 1200 | 1411 | 303 | LC-MS/MS |
| 1800 | 2111 | 409 | LC-MS/MS |
| 2400 | 2789 | 511 | LC-MS/MS |
| 4000 | 4723 | 798 | LC-MS/MS |
Data summarized from a study involving 27 European laboratories.[1][2]
The results indicate that while both LC-MS/MS and LC-UV methods performed well in the first round, LC-MS/MS demonstrated greater consistency in the second round, with a higher number of laboratories' results falling within 15% of the nominal concentrations.[1] The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS methods is a key factor contributing to this enhanced precision and accuracy by effectively compensating for matrix effects and variations in instrument response.
Comparison of Internal Standards: this compound vs. Structural Analogues
While a direct head-to-head study comparing this compound with a structural analogue for isavuconazole quantification was not identified, the advantages of using a deuterated internal standard are well-established in bioanalytical method development.
| Feature | This compound (Deuterated) | Structural Analogue (Non-deuterated) |
| Chemical & Physical Properties | Nearly identical to isavuconazole | Similar, but not identical to isavuconazole |
| Chromatographic Behavior | Co-elutes with isavuconazole | May have different retention time |
| Ionization Efficiency | Same as isavuconazole | May differ from isavuconazole, leading to variable matrix effects |
| Compensation for Matrix Effects | Excellent | Less effective, can lead to inaccurate quantification |
| Regulatory Preference (e.g., EMA) | Highly preferred for LC-MS/MS assays | May be rejected if not a close analogue |
The European Medicines Agency (EMA) has noted that over 90% of submissions for bioanalytical method validation incorporate stable isotope-labeled internal standards.
Experimental Protocols
The following are detailed methodologies for the quantification of isavuconazole in human plasma/serum using LC-MS/MS with this compound as the internal standard.
Method 1: Dual-Column LC-MS/MS
-
Sample Preparation:
-
To 20 µL of serum sample (calibrator, control, or patient sample), add 100 µL of ice-cold methanol (B129727) containing this compound (1 mg/L).
-
Vortex mix the sample.
-
Centrifuge at 24,000 x g for 5 minutes.
-
Dilute the clear supernatant tenfold with 5% acetonitrile.
-
-
LC-MS/MS Instrumentation:
-
Liquid Chromatograph: Ultimate 3000 chromatography system (Thermo Fisher Scientific)
-
Mass Spectrometer: Voyager TSQ Quantum triple quadrupole instrument (Thermo Fisher Scientific)
-
Columns:
-
Trapping column: POROS R1 20, 2.1 × 30 mm (Thermo Fisher Scientific)
-
Analytical column: Information not specified in the provided text.
-
-
-
Chromatographic Conditions:
-
Details of the mobile phases and gradient were not fully specified in the source document.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Isavuconazole (Quantifier): m/z 438.1 → 214.9
-
Isavuconazole (Qualifier): m/z 438.1 → 368.9
-
This compound (Quantifier): m/z 442.1 → 218.9
-
This compound (Qualifier): m/z 442.1 → 372.9
-
-
-
Method Validation Data:
-
Linearity: 0.2 to 12.8 mg/L (r² > 0.999)
-
Within-run Precision (CV%): 1.4% to 2.9%
-
Between-run Precision (CV%): 1.5% to 3.0%
-
Recovery: 93.9% to 102.7%
-
Visualizations
Experimental Workflow
Caption: Workflow for Isavuconazole Quantification using LC-MS/MS.
Isavuconazole Metabolism Pathway
Caption: Metabolic pathway of isavuconazonium sulfate to isavuconazole.
Isavuconazole Mechanism of Action
Caption: Mechanism of action of isavuconazole in fungal cells.
Conclusion
References
comparative analysis of isavuconazole levels in different patient populations
A detailed examination of isavuconazole (B1672201) pharmacokinetics reveals significant variability in drug levels across diverse patient populations. This guide provides a comparative analysis of isavuconazole concentrations, supported by experimental data, to inform researchers, scientists, and drug development professionals in optimizing therapeutic strategies.
Isavuconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for invasive fungal infections. While generally exhibiting predictable pharmacokinetics, emerging evidence highlights substantial inter-patient variability in drug exposure. This variability is influenced by a range of factors including underlying medical conditions, organ function, and age. Understanding these differences is paramount for ensuring therapeutic efficacy and minimizing potential toxicity. This guide synthesizes data from multiple studies to provide a clear comparison of isavuconazole levels in various patient cohorts.
Comparative Analysis of Isavuconazole Trough Concentrations
The following table summarizes isavuconazole trough concentrations observed in different patient populations. These values, primarily measured at steady-state, offer a snapshot of the differing pharmacokinetic profiles.
| Patient Population | Mean/Median Trough Concentration (µg/mL) | Range (µg/mL) | Key Considerations |
| Solid-Organ Transplant (SOT) Recipients | Mean: 2.3 ± 1.4[1] Mean: 2.4[2] | 0.3 - 6.6[1] 0.65 - 4.3[2] | Moderate inter-patient variability observed.[1][3] Lower exposure has been associated with female sex, higher BMI (≥18.5 kg/m ²), and hemodialysis.[1][3] |
| Critically Ill (ICU) Patients | Mean: 2.02 ± 1.22 (vs. 4.15 ± 2.31 in non-ICU)[4][5] Median: 0.75 (vs. 3.03 in hematologic patients)[6][7] | Not Detectable - 5.18[7] | Significantly lower drug levels compared to non-ICU populations, suggesting a potential need for therapeutic drug monitoring (TDM).[4][5][6][7] |
| Patients with Hepatic Impairment | <2-fold increase in mean trough concentrations (mild to moderate) compared to healthy subjects.[8][9] | Not specified | Clearance is significantly reduced in patients with moderate hepatic impairment.[10] A physiologically based pharmacokinetic (PBPK) model predicts a 60% decrease in clearance in severe hepatic impairment.[11] Dose adjustments may be necessary.[10] |
| Patients with Renal Impairment | Generally no significant impact on pharmacokinetics.[12][13][14] | Not specified | Case reports suggest a possible inverse relationship between trough concentrations and eGFR.[15] Significantly lower levels were observed after sustained low-efficiency dialysis (SLED) in critically ill patients (mean pre-SLED 5.73 vs. post-SLED 3.36 µg/mL).[16] |
| Patients with Chronic Pulmonary Aspergillosis | Mean: 4.1[17] | 1.1 - 10.1[17] | Higher levels (>6 mg/liter) were associated with age and a 200 mg daily dose.[17] |
| Pediatric Patients | Median: 1.1 (in patients <30 kg)[18] | Not specified | A significant portion of trough levels may fall outside the target range, supporting the use of TDM.[19] A 10 mg/kg dose was found to meet the predefined exposure threshold (AUC ≥60 mg·h/L).[20][21] |
| Healthy and Elderly Subjects | Not specified | Not specified | A population pharmacokinetic analysis indicated that while elderly females had the highest exposure, the difference was not deemed clinically significant, and no dose adjustments based on age or gender are recommended.[22][23] |
Experimental Protocols
The quantification of isavuconazole in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The most commonly employed analytical methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for determining isavuconazole concentrations. The general procedure involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection by a mass spectrometer. The method is typically validated over a concentration range relevant to clinical practice, for example, 0.2 to 12.8 mg/L.[24]
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method offers a more accessible alternative to LC-MS/MS. The protocol also involves protein precipitation from plasma. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and the drug is quantified by UV detection at a specific wavelength (e.g., 285 nm).[25][26]
Visualizing the Therapeutic Drug Monitoring Workflow
The process of therapeutic drug monitoring (TDM) for isavuconazole is a systematic workflow designed to optimize patient outcomes. The following diagram illustrates the key steps involved.
This comparative analysis underscores the significant pharmacokinetic variability of isavuconazole across different patient populations. For researchers and drug developers, these findings highlight the importance of considering patient-specific factors in clinical trial design and dosage recommendations. For clinicians, this information may guide the implementation of therapeutic drug monitoring to personalize isavuconazole therapy, thereby maximizing its efficacy and safety profile.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Isavuconazole Dosing in Patients with Invasive Fungal Infections Through Therapeutic Drug Monitoring: Real-World Clinical Practice Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Population Pharmacokinetics of Isavuconazole in Subjects with Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Physiologically Based Pharmacokinetic Analysis To Predict the Pharmacokinetics of Intravenous Isavuconazole in Patients with or without Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unexpected renal influence on isavuconazole trough concentrations: two case reports and literature review [frontiersin.org]
- 13. Phase I trial to investigate the effect of renal impairment on isavuconazole pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unexpected renal influence on isavuconazole trough concentrations: two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Isavuconazonium Sulfate Dosing in Pediatric Patients Using Serum Therapeutic Drug Monitoring at a Single Center: A Case Series [jhoponline.com]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 26. annexpublishers.com [annexpublishers.com]
Safety Operating Guide
Proper Disposal of Isavuconazole-D4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Isavuconazole-D4, a deuterated analog of the antifungal agent Isavuconazole.
This compound is classified as a hazardous substance, and its disposal is governed by strict regulations to prevent harm to human health and the environment. The Safety Data Sheet (SDS) for this compound explicitly states that it must not be disposed of with household garbage and should not be allowed to enter sewage systems. Adherence to proper disposal protocols is mandatory.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to handling and disposing of it safely. According to the Safety Data Sheet provided by Cayman Chemical, this compound is classified with the following hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
A safety data sheet for the non-deuterated form, Isavuconazole, further characterizes the waste as hazardous due to its properties as an irritant, its acute toxicity, and its reproductive toxicity.[1]
| Hazard Classification | GHS Hazard Statement |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations for hazardous waste. The following is a general procedural outline for laboratories:
-
Waste Identification and Segregation:
-
This compound waste, including pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be collected as hazardous waste.
-
This waste should be segregated from non-hazardous and other incompatible chemical waste streams to prevent dangerous reactions.
-
-
Container Management:
-
Use a designated, leak-proof, and sealable container for the collection of this compound waste. The container must be compatible with the chemical.
-
The container should be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound") and a description of its contents (e.g., "solid waste," "solutions in acetonitrile").
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never pour this compound or its solutions down the drain or dispose of it in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.
References
Personal protective equipment for handling Isavuconazole-D4
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Isavuconazole-D4. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1346598-58-0[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child. Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Prevents skin contact. The exact breakthrough time should be obtained from the glove manufacturer. Consider double gloving for added protection. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield. | Protects eyes from splashes and dust. An emergency eye wash station should be readily available. |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for spill cleanup. | Prevents inhalation of harmful dust.[2] |
| Skin and Body Protection | Lab coat, impervious disposable protective clothing. | Prevents skin contamination. Remove and wash contaminated clothing before reuse.[2][3] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Use local exhaust ventilation to control airborne dust.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[3]
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the solid, add the solvent slowly to the solid to minimize splashing.
-
This compound is soluble in acetonitrile.[1]
-
-
Post-Handling:
-
After handling, wash hands and other exposed skin thoroughly.[3]
-
Decontaminate all surfaces and equipment used.
-
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly. Remove contaminated clothing.[2] |
| Inhalation | Move to fresh air. If required, provide artificial respiration. Keep the patient warm and consult a doctor if symptoms persist. |
| Ingestion | Immediately call a doctor. Do not induce vomiting.[2] |
| Spill | For small spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal. Ensure adequate ventilation. For large spills, cleanup should only be undertaken by trained personnel.[2] |
Storage and Disposal Plan
Storage:
-
Store in a tightly sealed container in a dry and cool place.[4]
-
Follow the storage temperature recommendations on the product insert, typically 2 – 8 °C.[4]
Disposal:
-
Dispose of contaminated material as waste according to federal, state, and local regulations.
-
Do not allow the substance to enter sewers or surface water.
Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
